4-Bromo-2,5-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSVLXUGHJBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378345 | |
| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214209-98-0 | |
| Record name | 4-Bromo-2,5-difluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214209-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214209-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2,5-difluorobenzenesulfonamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a key intermediate in synthetic chemistry. Its utility is noted in the construction of more complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring, combined with the reactive sulfonamide group, offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a summary of its known chemical properties, an inferred synthetic protocol, and discusses its potential applications based on the activities of structurally related compounds.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 214209-98-0 | [1] |
| Molecular Formula | C₆H₄BrF₂NO₂S | [1] |
| Molecular Weight | 272.07 g/mol | [1] |
| Melting Point | 167-169 °C | [1] |
| Appearance | Inferred to be a crystalline solid | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Hazard Information: This compound is classified as an irritant.[1] Appropriate personal protective equipment should be used during handling.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic route can be inferred from the preparation of its N-cyclopropyl derivative.[2] The synthesis is a two-step process starting from 2-bromo-1,4-difluorobenzene.
Inferred Synthesis Pathway
The proposed synthesis involves the chlorosulfonation of 2-bromo-1,4-difluorobenzene to form the intermediate 4-bromo-2,5-difluorobenzenesulfonyl chloride, followed by amination to yield the final product.
Experimental Protocols
Step 1: Preparation of 4-Bromo-2,5-difluorobenzenesulfonyl chloride (Intermediate)
-
Reactants: 2-Bromo-1,4-difluorobenzene, Chlorosulfonic acid, Dichloromethane.
-
Procedure (based on a similar synthesis[2]):
-
Dissolve 2-bromo-1,4-difluorobenzene in dichloromethane.
-
Cool the solution to a low temperature (e.g., 0 °C).
-
Slowly add chlorosulfonic acid to the cooled solution.
-
Allow the reaction mixture to stir at room temperature.
-
Upon completion, the product can be extracted.
-
Step 2: Preparation of this compound
-
Reactants: 4-Bromo-2,5-difluorobenzenesulfonyl chloride, Ammonia (or an ammonia source like ammonium hydroxide), Triethylamine (as a base), Dichloromethane.
-
Procedure (inferred from N-cyclopropyl derivative synthesis[2]):
-
Combine the sulfonyl chloride intermediate and a suitable base such as triethylamine in dichloromethane.
-
Introduce ammonia gas or an aqueous solution of ammonium hydroxide to the mixture.
-
Stir the reaction mixture until the reaction is complete.
-
The final product can be purified through crystallization.
-
Spectroscopic Characterization
Specific spectroscopic data (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for structural verification and to establish a reference dataset.
Reactivity and Potential Applications
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups:
-
Sulfonamide Moiety: The N-H protons are acidic and can be deprotonated with a base. The nitrogen can also act as a nucleophile.
-
Aromatic Ring: The fluorine and bromine substituents influence the electron density of the ring, making it a candidate for various aromatic substitution reactions. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds, allowing for the synthesis of more complex derivatives.
Applications in Drug Discovery
While there are no specific drugs identified as being directly synthesized from this compound, its structural motifs are present in various biologically active molecules. The broader class of sulfonamides is known for a wide range of therapeutic applications.
Compounds similar to this compound have been investigated for their potential in treating conditions like hepatitis C and cancer by inhibiting specific enzymes.[2] For instance, certain sulfonamide derivatives have been shown to inhibit the non-nucleoside thumb pocket 2 of HCV NS5B polymerase.[2] The structural features of this compound may enhance its efficacy in such biological applications.[2] It is also considered a valuable intermediate for the synthesis of pharmaceuticals targeting viral infections or cancer.[2]
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed characterization data is not widely available, its synthesis is feasible through established chemical transformations. The presence of multiple reactive sites on the molecule makes it a versatile building block for creating diverse chemical libraries for screening against various biological targets. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
In-depth Technical Guide: 4-Bromo-2,5-difluorobenzenesulfonamide
CAS Number: 214209-98-0
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available physicochemical properties with generalized experimental protocols and potential applications based on the well-established chemistry of related sulfonamides. This document is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical suppliers.
| Property | Value | Source |
| CAS Number | 214209-98-0 | Fluorochem |
| Molecular Formula | C₆H₄BrF₂NO₂S | Fluorochem[1] |
| Molecular Weight | 272.06 g/mol | Fluorochem[1] |
| Physical State | Solid | Fluorochem[1] |
| Purity | ≥98.0% | Fluorochem[1] |
| IUPAC Name | This compound | Fluorochem[1] |
| Canonical SMILES | C1=C(C(=C(C=C1F)S(=O)(=O)N)F)Br | Fluorochem[1] |
| InChI Key | MINSVLXUGHJBPH-UHFFFAOYSA-N | Fluorochem[1] |
Experimental Protocols
General Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Sulfination and Amination
This two-step, one-pot procedure describes the conversion of an aryl bromide to the corresponding sulfonamide.
Step 1: Palladium-Catalyzed Sulfination
-
To a reaction vessel, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(dba)₂, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add a sulfinating agent, such as sodium metabisulfite (Na₂S₂O₅, 2.0 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).
-
The reaction is carried out in a biphasic solvent system, such as toluene/water (1:1).
-
The mixture is heated, typically between 80-110 °C, and stirred vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the resulting aryl sulfinate is not isolated and is used directly in the next step.
Step 2: In Situ Amination
-
To the reaction mixture containing the aryl sulfinate, add an amine (1.2 eq.) and an oxidizing agent, such as N-chlorosuccinimide (NCS, 1.2 eq.).
-
The reaction is stirred at room temperature for 1-3 hours.
-
After the reaction is complete, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired aryl sulfonamide.
Potential Applications and Research Workflow
While specific biological activities of this compound have not been documented, the sulfonamide functional group is a well-known pharmacophore.[2][3][4] Sulfonamides are integral to the development of a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The presence of bromo- and difluoro- substituents on the phenyl ring provides opportunities for further chemical modification and may influence the compound's pharmacokinetic and pharmacodynamic properties.
The following diagram illustrates a logical workflow for the investigation of a novel sulfonamide compound like this compound in a drug discovery context.
Caption: A logical workflow for the synthesis, characterization, and potential development of this compound as a therapeutic agent.
References
An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the starting materials and synthetic route for the preparation of 4-bromo-2,5-difluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines the necessary precursors, reagents, and a comprehensive two-step experimental protocol, complete with quantitative data and a logical workflow diagram to support laboratory-scale synthesis.
Core Synthesis Strategy
The synthesis of this compound is primarily achieved through a two-step process commencing with a substituted benzene derivative. The initial step involves the introduction of a sulfonyl chloride group onto the aromatic ring, which is subsequently converted to the desired sulfonamide.
The key starting material for this synthesis is 1-bromo-2,5-difluorobenzene . This precursor undergoes a chlorosulfonation reaction to yield the intermediate, 4-bromo-2,5-difluorobenzenesulfonyl chloride . The final step involves the amidation of this sulfonyl chloride to produce this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Molar Ratio (Starting Material:Reagent) | Typical Yield |
| 1 | Chlorosulfonation | 1-Bromo-2,5-difluorobenzene | Chlorosulfonic acid | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 1 : 4 | ~75-85% |
| 2 | Amidation | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Aqueous Ammonia | This compound | 1 : 10 | ~80-90% |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride
This procedure details the chlorosulfonation of 1-bromo-2,5-difluorobenzene.
Materials:
-
1-Bromo-2,5-difluorobenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-2,5-difluorobenzene (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (4.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,5-difluorobenzenesulfonyl chloride.
-
The crude product can be purified by crystallization or used directly in the next step.
Step 2: Synthesis of this compound
This procedure outlines the amidation of 4-bromo-2,5-difluorobenzenesulfonyl chloride.
Materials:
-
4-Bromo-2,5-difluorobenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Water
-
1M Hydrochloric acid
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 4-bromo-2,5-difluorobenzenesulfonyl chloride (1.0 equivalent) from the previous step in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonia (approximately 10 equivalents) to the stirred solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Separate the organic layer. Wash the organic layer with water, followed by 1M hydrochloric acid to remove any remaining ammonia, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Synthesis Workflow Diagram
The logical relationship of the synthesis process is illustrated in the following diagram:
Caption: Synthetic pathway for this compound.
Structural Analysis of 4-Bromo-2,5-difluorobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document outlines the compound's physicochemical properties, a proposed synthetic pathway, and a theoretical examination of its spectral characteristics.
Compound Identity and Physicochemical Properties
This compound is a substituted aromatic sulfonamide with the molecular formula C₆H₄BrF₂NO₂S. Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a sulfonamide functional group.
| Property | Value | Source |
| CAS Number | 214209-98-0 | N/A |
| Molecular Formula | C₆H₄BrF₂NO₂S | N/A |
| Molecular Weight | 272.07 g/mol | N/A |
| Melting Point | 167-169 °C | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from 2-bromo-1,4-difluorobenzene. The initial step involves the chlorosulfonation of the benzene ring to form the key intermediate, 4-Bromo-2,5-difluorobenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.
Experimental Protocols
Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride
The synthesis of the sulfonyl chloride intermediate can be achieved by the electrophilic substitution of 2-bromo-1,4-difluorobenzene with chlorosulfonic acid.
-
Materials: 2-bromo-1,4-difluorobenzene, Chlorosulfonic acid, Dichloromethane (CH₂Cl₂), Ice, Water, Sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a fume hood, dissolve 2-bromo-1,4-difluorobenzene in dichloromethane and cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization or used directly in the next step.
-
Synthesis of this compound
The final product is synthesized by the reaction of the sulfonyl chloride intermediate with an ammonia source.
-
Materials: 4-Bromo-2,5-difluorobenzenesulfonyl chloride, Concentrated aqueous ammonia (NH₄OH), Tetrahydrofuran (THF) or a similar inert solvent, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a suitable solvent such as THF.
-
Cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
If necessary, acidify the aqueous layer with dilute HCl to precipitate any remaining product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization.
-
Structural and Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The sulfonamide (SO₂NH₂) protons would likely appear as a broad singlet.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Doublet of doublets | 1H | Aromatic C-H |
| ~7.2 - 7.6 | Doublet of doublets | 1H | Aromatic C-H |
| ~5.0 - 6.0 | Broad Singlet | 2H | SO₂NH₂ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms attached to fluorine will exhibit characteristic splitting due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 (d) | C -F |
| ~150 - 155 (d) | C -F |
| ~130 - 140 | C -SO₂ |
| ~120 - 125 | C -H |
| ~115 - 120 | C -H |
| ~110 - 115 | C -Br |
Note: 'd' denotes a doublet due to C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, S=O, C-F, and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H stretch | Sulfonamide (NH₂) |
| ~1330 - 1370 | Asymmetric S=O stretch | Sulfonamide (SO₂) |
| ~1150 - 1180 | Symmetric S=O stretch | Sulfonamide (SO₂) |
| ~1200 - 1300 | C-F stretch | Aryl-F |
| ~500 - 600 | C-Br stretch | Aryl-Br |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the sulfonamide group (SO₂NH₂) and halogen atoms.
| m/z | Fragment Ion |
| 271/273 | [M]⁺ |
| 191/193 | [M - SO₂NH₂]⁺ |
| 112 | [C₆H₂F₂]⁺ |
Conclusion
This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. While a detailed experimental protocol and definitive spectral data are not yet widely available, the information presented herein, based on established chemical principles and data from related compounds, offers valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
Technical Guide: Physicochemical and Biological Profile of 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its known physical properties, provides generalized experimental protocols for its synthesis and characterization, and explores its potential biological activity through the lens of carbonic anhydrase inhibition, a known target for the benzenesulfonamide scaffold. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Physical and Chemical Characteristics
This compound is a solid organic compound. Its core structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a sulfonamide functional group.
Quantitative Physical Data
A summary of the key physical and chemical properties for this compound (CAS Number: 214209-98-0) is presented in Table 1.[1] It is important to note that while the molecular formula, molecular weight, and melting point are experimentally determined, the boiling point, density, and solubility are predicted values due to the limited availability of experimental data in published literature.
| Property | Value | Source |
| CAS Number | 214209-98-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₄BrF₂NO₂S | --INVALID-LINK--[1] |
| Molecular Weight | 272.07 g/mol | --INVALID-LINK--[1] |
| Melting Point | 167-169 °C | --INVALID-LINK--[1] |
| Boiling Point | Predicted: ~350-450 °C | QSAR Models |
| Density | Predicted: ~1.8-2.0 g/cm³ | QSAR Models |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | QSAR Models |
| Appearance | Solid | General knowledge |
Note: Predicted values are based on Quantitative Structure-Activity Relationship (QSAR) models and may not reflect experimentally determined values.[2][3]
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and characterization of aromatic sulfonamides, which are applicable to this compound.
Synthesis of Aromatic Sulfonamides
The synthesis of aromatic sulfonamides can be achieved through various methods. A common and effective approach involves the reaction of an arylsulfonyl chloride with an amine.[4][5][6]
General Procedure:
-
Reaction Setup: A solution of the primary or secondary amine is prepared in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A base, typically a tertiary amine like triethylamine or pyridine, is added to the amine solution to act as a scavenger for the hydrochloric acid that will be generated during the reaction.
-
Sulfonyl Chloride Addition: The arylsulfonyl chloride (in this case, 4-bromo-2,5-difluorobenzenesulfonyl chloride) is dissolved in the same solvent and added dropwise to the stirred amine solution at a controlled temperature, often 0 °C to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure aromatic sulfonamide.
Below is a visual representation of the general synthesis workflow.
Caption: General workflow for the synthesis of aromatic sulfonamides.
Characterization of Aromatic Sulfonamides
The identity and purity of the synthesized this compound can be confirmed using a variety of standard analytical techniques.
Common Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR spectroscopy provides information about the carbon skeleton.
-
¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
Melting Point Analysis: The melting point of a solid compound is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.
Biological Activity and Signaling Pathway
While specific biological studies on this compound are not widely reported, the benzenesulfonamide scaffold is a well-established pharmacophore known for its inhibitory activity against carbonic anhydrases (CAs).[7][8]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some types of cancer.[8]
The inhibitory mechanism of sulfonamides against CAs involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme.[9][10] This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby blocking the catalytic activity of the enzyme.
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.
Caption: Simplified signaling pathway of carbonic anhydrase inhibition.
Conclusion
This compound is a halogenated aromatic sulfonamide with defined physical properties. While comprehensive experimental data for all its characteristics are not yet available, this guide provides a solid foundation of its known attributes and the general experimental procedures for its handling and synthesis. The established role of the benzenesulfonamide core as a carbonic anhydrase inhibitor suggests a promising avenue for the biological investigation of this compound. Further research is warranted to fully elucidate its physicochemical properties and explore its potential therapeutic applications.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a likely synthetic pathway with experimental protocols for key steps, and discusses its potential applications based on the known biological activities of structurally related compounds.
Core Compound Properties
This compound is a substituted aromatic sulfonamide. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 272.07 g/mol | [1] |
| Molecular Formula | C₆H₄BrF₂NO₂S | [1] |
| CAS Number | 214209-98-0 | [1] |
| Melting Point | 167-169 °C | [1] |
| Physical State | Solid | |
| Hazard Classification | Irritant, Corrosive (Causes severe skin burns and eye damage) | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound logically proceeds via a two-step process starting from 1-bromo-2,5-difluorobenzene. The first step involves the formation of the intermediate, 4-bromo-2,5-difluorobenzenesulfonyl chloride, which is then subsequently reacted with ammonia to yield the final sulfonamide.
Logical Synthesis Workflow
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride
The formation of the sulfonyl chloride intermediate is a critical step. While a specific detailed protocol for the synthesis of 4-bromo-2,5-difluorobenzenesulfonyl chloride from 1-bromo-2,5-difluorobenzene was not found, a general and widely used method for the chlorosulfonation of aromatic compounds is presented below. This protocol is based on established chemical principles for such transformations.
Experimental Protocol: Chlorosulfonation of 1-Bromo-2,5-difluorobenzene
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reactant Charging: Charge the flask with 1-bromo-2,5-difluorobenzene.
-
Reaction: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude 4-bromo-2,5-difluorobenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and dichloromethane). The pure product is a solid with a melting point of 38-42 °C.[3]
Properties of the Intermediate:
| Property | Value | Reference |
| Molecular Weight | 291.50 g/mol | [3] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [3] |
| CAS Number | 207974-14-9 | [3] |
| Melting Point | 38-42 °C | [3] |
Step 2: Synthesis of this compound
The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia. A specific, detailed protocol for this exact transformation was not available in the searched literature. However, the following is a general and reliable method for the synthesis of primary sulfonamides from sulfonyl chlorides.
Experimental Protocol: Amination of 4-Bromo-2,5-difluorobenzenesulfonyl chloride
-
Reaction Setup: In a fume hood, dissolve 4-bromo-2,5-difluorobenzenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran, dioxane, or acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The reaction is typically exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature for a few hours. The completion of the reaction can be monitored by TLC.
-
Work-up: If an aqueous ammonia solution was used, dilute the reaction mixture with water. The product, being a solid, should precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
Potential Applications and Biological Significance
While specific biological activities for this compound have not been extensively reported, its structural motifs—the sulfonamide group and the polyhalogenated benzene ring—are present in numerous biologically active molecules. This suggests potential areas for its application in drug discovery and development.
Inferred Potential Biological Activities
Caption: Inferred biological activities based on structural motifs.
-
As a Pharmaceutical Intermediate: The primary and most immediate application of this compound is as a building block in organic synthesis. The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the sulfonamide group can be further modified, allowing for the creation of a diverse library of compounds for screening. Fluorinated heterocyclic compounds, in particular, are of great interest in drug development for their ability to enhance metabolic stability and bioavailability.[1]
-
Potential as an Enzyme Inhibitor: The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibacterial agents and inhibitors of enzymes like carbonic anhydrases and proteases. Research on structurally similar compounds suggests that they may act as inhibitors of enzymes such as the hepatitis C virus (HCV) NS5B polymerase.[4]
-
Anticancer and Antiviral Research: The strategic placement of fluorine and bromine atoms on the benzene ring can significantly alter the electronic properties and lipophilicity of the molecule. These modifications can lead to enhanced binding affinity to biological targets and improved membrane permeability, which are desirable properties for antiviral and anticancer drug candidates.[1][4]
References
stability and storage of 4-Bromo-2,5-difluorobenzenesulfonamide
An In-depth Technical Guide on the Stability and Storage of 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for determining the stability and optimal storage conditions for this compound. Given the absence of specific public stability data for this compound, this document outlines a robust framework based on established guidelines for sulfonamides and related chemical structures. It is intended to equip researchers and drug development professionals with the necessary protocols to generate reliable stability data.
Recommended Storage Conditions
To ensure the chemical integrity of this compound, it is recommended to store it in a well-sealed container, protected from light and moisture. Standard recommended storage conditions are in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered to minimize degradation. The solid-state is generally more stable than solutions.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The primary site for degradation is the sulfonamide linkage, which can be susceptible to hydrolysis. The aromatic ring may also undergo degradation, particularly under oxidative and photolytic stress.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of this compound.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1] A target degradation of 5-20% is generally considered appropriate for these studies.[2]
Forced Degradation Studies
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N HCl to achieve a concentration of approximately 1 mg/mL.[2]
-
Heat the solution at 60°C for 24 hours.[2]
-
Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).[2]
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.[2]
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.[2]
-
-
Base Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 N NaOH to achieve a concentration of approximately 1 mg/mL.
-
Maintain the solution at 60°C for 24 hours.
-
Withdraw samples at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Photostability Testing:
-
Expose a known amount of the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[2]
-
A control sample should be kept in the dark under the same temperature conditions.[2]
-
Analyze the samples by HPLC at appropriate time intervals.
-
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies should be conducted according to ICH guidelines.[3]
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]
-
Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH.[4]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
The frequency of testing should be sufficient to establish the stability profile. For a proposed shelf life of at least 12 months, testing at long-term conditions should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[5]
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[1]
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector is typically used.[1]
-
Column: A C18 column is commonly employed for sulfonamides.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) can be used.[1]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) for reproducibility.[1]
-
Sample Preparation: Samples from forced degradation studies should be neutralized if necessary and diluted with the mobile phase. Filtration through a 0.45 µm membrane filter before injection is recommended.[1]
-
Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, accuracy, precision, linearity, and robustness.[1]
Data Presentation
Quantitative data from stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.[2]
Table 1: Forced Degradation Study Results
| Stress Condition | Duration | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 24 hours | ||||
| 0.1 N NaOH (60°C) | 24 hours | ||||
| 3% H₂O₂ (RT) | 24 hours | ||||
| Heat (105°C, solid) | 24 hours | ||||
| Photolytic | 1.2 M lux hrs |
Table 2: Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 |
Table 3: Accelerated Stability Data (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) |
| 0 | |||
| 1 | |||
| 3 | |||
| 6 |
References
An In-Depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonamide
This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential in research and drug development. The document details its physicochemical properties, safety information, synthesis protocols, and potential biological activities, with a focus on its role as a potential enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a substituted aromatic sulfonamide. The presence of bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.
| Property | Value | Reference |
| CAS Number | 214209-98-0 | [1][2][3] |
| Molecular Formula | C₆H₄BrF₂NO₂S | [1][2] |
| Molecular Weight | 272.07 g/mol | [3] |
| Melting Point | 167-169 °C | [1] |
| IUPAC Name | This compound | [2] |
Safety and Toxicology
While a complete Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds and general knowledge of halogenated aromatics can provide guidance on its safe handling. The primary precursor, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, is classified as a corrosive solid, indicating that the sulfonamide derivative should be handled with care.
General Hazards of Structurally Related Compounds:
-
Brominated Aromatic Compounds: Long-term exposure to some polybrominated aromatic compounds has been associated with changes leading to porphyria and potential hepatotoxicity. The acute toxicity of many of these compounds is considered low, with LD50 values often exceeding 1 g/kg.[4]
-
Fluorinated Benzenesulfonamides: These compounds are generally considered to be of interest for their biological activity rather than their inherent toxicity in a research setting. However, as with all chemicals, appropriate personal protective equipment should be used.
-
General Handling Precautions: It is recommended to handle this compound in a well-ventilated area, wearing protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step process, starting from 2-bromo-1,4-difluorobenzene. The following is a general experimental protocol based on the synthesis of a closely related analog, N-cyclopropyl-4-bromo-2,5-difluorobenzenesulfonamide.[5]
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride
This initial step involves the chlorosulfonation of 2-bromo-1,4-difluorobenzene.
Methodology:
-
Dissolve 2-bromo-1,4-difluorobenzene in a suitable anhydrous solvent such as dichloromethane in a reaction vessel equipped with a stirring mechanism and under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath.
-
Slowly add chlorosulfonic acid to the cooled solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.
Step 2: Synthesis of this compound
The final step is the amination of the sulfonyl chloride with an ammonia source.
Methodology:
-
Dissolve the 4-Bromo-2,5-difluorobenzenesulfonyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate vessel, prepare a solution of aqueous ammonia.
-
Cool the sulfonyl chloride solution to 0-5 °C.
-
Slowly add the ammonia solution to the stirred sulfonyl chloride solution. A base such as triethylamine can be added to neutralize the hydrochloric acid formed during the reaction.[5]
-
Allow the reaction to proceed at room temperature for several hours.
-
After the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Biological Activity and Potential Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of fluorine atoms can enhance properties such as metabolic stability and binding affinity to biological targets.[6][7]
Carbonic Anhydrase Inhibition
A primary area of investigation for fluorinated benzenesulfonamides is their potent inhibitory activity against carbonic anhydrases (CAs).[8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10]
The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of the enzyme.[11] The substituents on the benzene ring modulate the binding affinity and selectivity for different CA isoforms.
Other Potential Activities
-
Anticancer and Antiviral Applications: Structurally related sulfonamides have been investigated for their potential as anticancer and antiviral agents.[5] For instance, some sulfonamides act as inhibitors of the non-nucleoside thumb pocket 2 HCV NS5B polymerase, an enzyme crucial for the replication of the Hepatitis C virus.[5]
-
Inhibition of Protein Fibrillation: Certain fluorinated sulfonamide compounds have been shown to inhibit the fibrillation of proteins like insulin, α-synuclein, and Aβ. This suggests a potential therapeutic application in amyloid-related disorders such as Parkinson's and Alzheimer's diseases.[12]
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structural features suggest a strong potential for biological activity, particularly as an inhibitor of carbonic anhydrases. Further research is warranted to fully elucidate its pharmacological profile, toxicological properties, and therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in exploring the applications of this and related compounds in drug discovery and development.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | 1055996-06-9 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. epublications.vu.lt [epublications.vu.lt]
Commercial Suppliers and Technical Guide for 4-Bromo-2,5-difluorobenzenesulfonamide
For researchers, scientists, and professionals in drug development, 4-Bromo-2,5-difluorobenzenesulfonamide is a valuable chemical intermediate. Its fluorinated and brominated benzene sulfonamide structure makes it a key building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth overview of its commercial availability, key technical data, synthesis protocols, and potential applications.
Commercial Availability
This compound (CAS No. 214209-98-0) and its immediate precursor, 4-Bromo-2,5-difluorobenzenesulfonyl chloride (CAS No. 207974-14-9), are available from a number of commercial suppliers specializing in research chemicals and building blocks for the pharmaceutical industry. The table below summarizes some of the key suppliers.
| Supplier | Product Name | CAS Number | Additional Notes |
| Matrix Scientific | This compound | 214209-98-0 | A primary supplier of this specific sulfonamide. |
| Santa Cruz Biotechnology | This compound | 214209-98-0 | Offers the compound for proteomics research. |
| Fluorochem | This compound | 214209-98-0 | Lists the compound in their catalog of fluorinated building blocks. |
| Sigma-Aldrich (Merck) | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | A key supplier of the direct precursor to the target compound. |
| Alfa Aesar (Thermo Fisher Scientific) | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | Provides the sulfonyl chloride precursor. |
| Ambeed, Inc. | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | A supplier of various chemical building blocks, including the precursor. |
Technical Data
The following tables summarize the key quantitative data for this compound and its sulfonyl chloride precursor, compiled from supplier information.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 214209-98-0 | [1] |
| Molecular Formula | C₆H₄BrF₂NO₂S | [1] |
| Molecular Weight | 272.07 g/mol | [1] |
| Melting Point | 167-169 °C | [1] |
| MDL Number | MFCD01569463 | [1] |
| Hazard Statements | Irritant | [1] |
Table 2: Properties of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride
| Property | Value | Reference |
| CAS Number | 207974-14-9 | |
| Molecular Formula | C₆H₂BrClF₂O₂S | |
| Molecular Weight | 291.50 g/mol | |
| Melting Point | 38-42 °C | |
| Purity | ≥97% | |
| MDL Number | MFCD00042181 | |
| Hazard Statements | Causes severe skin burns and eye damage. |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the formation of the sulfonyl chloride precursor followed by its reaction with an ammonia source.
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride
A common method for the synthesis of aryl sulfonyl chlorides from the corresponding aniline is via a diazotization-sulfonylation reaction.
Materials:
-
2,5-Difluoro-4-bromoaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) in the presence of a copper catalyst
-
Ice
-
Suitable organic solvent (e.g., acetic acid, diethyl ether)
Procedure:
-
Diazotization: Dissolve 2,5-Difluoro-4-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
Sulfonylation: In a separate reaction vessel, prepare a solution of thionyl chloride or introduce sulfur dioxide gas into a suitable solvent containing a catalytic amount of cuprous chloride (CuCl).
-
Slowly add the cold diazonium salt solution to the sulfonylation mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, allow the reaction to proceed for several hours at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Work-up: Quench the reaction mixture by carefully pouring it onto ice. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride, which can be further purified by crystallization or distillation if necessary.
Step 2: Synthesis of this compound
The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic substitution reaction.
Materials:
-
4-Bromo-2,5-difluorobenzenesulfonyl chloride
-
Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)
Procedure:
-
Dissolve the 4-Bromo-2,5-difluorobenzenesulfonyl chloride in a suitable organic solvent and cool the solution in an ice bath.
-
Slowly add an excess of the ammonia source to the cooled solution with vigorous stirring. The reaction is typically rapid and exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: If a water-miscible solvent was used, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and the product extracted with an organic solvent.
-
Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide.
Potential Applications and Signaling Pathways
While specific biological targets for this compound are not extensively documented in publicly available literature, sulfonamides as a class are known to exhibit a wide range of biological activities.[2] Compounds with similar structural motifs have been investigated for their potential as antibacterial agents and as inhibitors of various enzymes in drug discovery programs.[2]
For instance, some sulfonamide derivatives have been studied as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus.[2] Although not definitively shown for this compound itself, a plausible signaling pathway for this class of compounds is the inhibition of viral replication through targeting essential viral enzymes.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Illustrative Biological Pathway: Inhibition of HCV Replication
The diagram below illustrates a potential mechanism of action for a sulfonamide-based inhibitor targeting the HCV NS5B polymerase. This is a hypothetical pathway for a compound of this class.
Caption: Hypothetical inhibition of HCV replication by a sulfonamide derivative.
Experimental Workflow: High-Throughput Screening
This diagram outlines a typical high-throughput screening (HTS) workflow to identify biologically active compounds.
Caption: A generalized high-throughput screening (HTS) workflow.
References
Methodological & Application
Application Notes and Protocols for 4-Bromo-2,5-difluorobenzenesulfonamide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorobenzenesulfonamide is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom, two fluorine atoms, and a sulfonamide group provides a versatile scaffold for the synthesis of complex organic molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the creation of diverse compound libraries for drug discovery and the development of novel materials.
The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl and vinyl-aryl systems due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. The reaction typically involves an aryl or vinyl halide, a boronic acid, a palladium catalyst, and a base.
These application notes provide detailed protocols for the Suzuki coupling of this compound with various arylboronic acids, offering guidance on reaction optimization and execution.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
A typical experimental workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by the reaction itself, and finally, workup and purification of the product.
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzenesulfonamide. This reaction is a powerful tool for the synthesis of substituted 4-amino-2,5-difluorobenzenesulfonamide derivatives, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods for the synthesis of arylamines.[1] The specific application to this compound, an electron-deficient aryl bromide, allows for the introduction of diverse amine functionalities, paving the way for the creation of novel drug candidates and molecular probes.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][3] The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction, especially with electron-deficient substrates like this compound.
Recommended Reaction Conditions
Based on established protocols for electron-deficient aryl bromides and sulfonamide couplings, the following conditions are recommended for the Buchwald-Hartwig amination of this compound.[4][5]
| Component | Recommendation | Alternatives | Typical Loading/Concentration |
| Palladium Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | 1-5 mol% |
| Ligand | Xantphos | BINAP, BrettPhos | 1.2-2.4 equivalents relative to Pd |
| Base | Cs₂CO₃ | K₃PO₄, K₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene | Dioxane, THF | 0.1 - 0.5 M |
| Temperature | 80-110 °C | Room temperature to 140 °C | - |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine | Ammonia equivalents (e.g., Benzophenone imine) | 1.0-1.5 equivalents |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the desired amine (1.2 equiv) followed by anhydrous toluene (to achieve a concentration of 0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-amino-2,5-difluorobenzenesulfonamide.
Protocol for Coupling with a Primary Aliphatic Amine (e.g., n-Butylamine)
Materials:
-
This compound (286 mg, 1.0 mmol)
-
n-Butylamine (104 µL, 1.2 mmol)
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol)
-
Xantphos (23 mg, 0.04 mmol)
-
Cs₂CO₃ (652 mg, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Follow the general protocol outlined above.
-
The reaction is typically complete within 12-24 hours.
-
Purification by flash chromatography (e.g., using a hexane/ethyl acetate gradient) is recommended to isolate the pure product.
Visualizations
Caption: Reaction scheme for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Safety Considerations
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of palladium precursor and ligand. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or NaOtBu (note: may affect functional group tolerance). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Reductive dehalogenation | Use a different ligand (e.g., a more sterically hindered one like BrettPhos). |
| Hydrolysis of the sulfonamide | Ensure anhydrous conditions. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a wide array of arylamine derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters may be necessary for challenging substrates or to maximize yields.
References
Application Notes and Protocols: 4-Bromo-2,5-difluorobenzenesulfonamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-2,5-difluorobenzenesulfonamide as a key intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and drug development.
Introduction
This compound is a versatile chemical intermediate characterized by a highly functionalized aromatic ring. The presence of bromine, two fluorine atoms, and a sulfonamide group makes it a valuable building block in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule. The sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents.
This intermediate is particularly relevant in the synthesis of targeted cancer therapies, such as inhibitors of the RAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.
Application in the Synthesis of RAF Kinase Inhibitors
This compound is a valuable precursor for the synthesis of potent and selective RAF kinase inhibitors. While direct synthesis of an approved drug from this specific intermediate is not widely published, its structural motifs are present in several known inhibitors. For instance, the synthesis of Dabrafenib, a BRAF inhibitor, involves the coupling of a substituted aniline with a difluorobenzenesulfonyl chloride to form a key sulfonamide bond. By analogy, this compound can be utilized to generate novel analogs of such inhibitors.
The general synthetic strategy involves the use of the sulfonamide nitrogen for coupling with an appropriate aromatic or heteroaromatic system, while the bromo-substituent allows for a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce further molecular complexity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding sulfonyl chloride.
Reaction Scheme:
Materials:
-
4-Bromo-2,5-difluorobenzenesulfonyl chloride
-
Ammonia solution (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2,5-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonia solution (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 158-162 °C |
Protocol 2: Application in the Synthesis of a Dabrafenib Analog via Suzuki Coupling
This protocol outlines a hypothetical synthesis of a Dabrafenib analog using this compound as a key intermediate. This exemplifies its utility in constructing complex drug molecules.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (e.g., 2-(1,1-dimethylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data Summary (Hypothetical):
| Parameter | Expected Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >97% |
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflows for the synthesis and application of this compound.
Signaling Pathway Inhibition
The final pharmaceutical products synthesized using this compound as an intermediate, such as RAF kinase inhibitors, target the MAPK/ERK signaling pathway. This pathway is often hyperactivated in cancer due to mutations in proteins like BRAF.
Caption: Inhibition of the MAPK/ERK signaling pathway by a RAF inhibitor synthesized using a this compound scaffold.
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The sulfonamide functional group is a key pharmacophore in a number of approved kinase inhibitors, known to form critical hydrogen bond interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the synthesis of a novel, hypothetical kinase inhibitor, BDB-1 , using 4-Bromo-2,5-difluorobenzenesulfonamide as a key starting material. We propose the synthesis of a potential inhibitor of BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway.
Target Rationale: BRAF Kinase
The BRAF kinase is a serine/threonine kinase that plays a critical role in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and are found in a high percentage of certain cancers, most notably melanoma. Several FDA-approved BRAF inhibitors, such as vemurafenib and dabrafenib, feature a sulfonamide moiety that is critical for their binding affinity. Therefore, we hypothesize that a novel inhibitor derived from this compound could effectively target BRAF.
Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that drives cell proliferation. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that leads to the activation of RAS, which in turn recruits and activates BRAF. Activated BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors that regulate genes involved in cell growth and survival.
Synthetic Workflow
The synthesis of the hypothetical BRAF inhibitor BDB-1 from this compound is proposed to proceed via a Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a suitable boronic acid derivative.
Experimental Protocols
Protocol 1: Synthesis of BDB-1 via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of the hypothetical BRAF inhibitor BDB-1 by coupling this compound with a commercially available arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05 eq).
-
Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1).
-
Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired inhibitor, BDB-1 .
Protocol 2: Characterization of BDB-1
The purified compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
Protocol 3: In Vitro BRAF Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of BDB-1 against BRAF kinase.
Materials:
-
Synthesized inhibitor compound (BDB-1 )
-
Recombinant BRAF V600E enzyme
-
MEK1 substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the MEK1 substrate.
-
Initiate the kinase reaction by adding a solution of BRAF V600E enzyme and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Kinase Inhibitor Activity
The inhibitory activity of the newly synthesized compound BDB-1 is compared with a known BRAF inhibitor, Vemurafenib. The data presented below is hypothetical and for illustrative purposes.
| Compound | Target Kinase | IC₅₀ (nM) |
| BDB-1 | BRAF V600E | 150 |
| Vemurafenib | BRAF V600E | 31 |
| BDB-1 | c-RAF | >10,000 |
| Vemurafenib | c-RAF | 48 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors starting from this compound. The strategic use of this building block, particularly through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, allows for the exploration of new chemical space in the pursuit of potent and selective kinase inhibitors. The hypothetical inhibitor BDB-1 serves as an example of how this approach can be applied to target clinically relevant kinases such as BRAF. Further optimization of this scaffold could lead to the development of next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel enzyme inhibitors utilizing 4-bromo-2,5-difluorobenzenesulfonamide as a key starting material. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and pharmacology.
Introduction
This compound is a versatile chemical intermediate for the synthesis of various biologically active compounds. The presence of a sulfonamide group, a bromine atom, and two fluorine atoms on the benzene ring offers multiple avenues for chemical modification, making it an attractive scaffold for the development of potent and selective enzyme inhibitors. The sulfonamide moiety is a well-established pharmacophore known for its ability to target the active sites of various enzymes, most notably carbonic anhydrases. Furthermore, the bromine atom serves as a convenient handle for introducing diverse chemical functionalities through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds.
This document outlines the synthesis of enzyme inhibitors targeting carbonic anhydrases and kinases, provides detailed experimental protocols, summarizes inhibitory activities, and illustrates relevant biological pathways and experimental workflows.
Target Enzymes and Biological Relevance
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 and ion transport, and biosynthetic reactions.[1] Dysregulation of CA activity is implicated in various diseases, making them important therapeutic targets. For instance, inhibitors of CAs are used as diuretics, anti-glaucoma agents, and anticonvulsants.[2] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[3][4] Therefore, selective inhibitors of these tumor-associated CAs are promising candidates for anticancer therapies.[3][4]
Protein Kinases
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrate proteins.[5] Aberrant kinase activity is a hallmark of many diseases, particularly cancer.[5] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics.[6] The development of small molecule inhibitors that can selectively target specific kinases is an area of intense research in drug discovery.
Synthesis of Enzyme Inhibitors
The general strategy for synthesizing enzyme inhibitors from this compound involves the modification of the sulfonamide nitrogen or the substitution of the bromine atom via cross-coupling reactions.
General Synthesis of N-Substituted Sulfonamide Inhibitors
A common approach involves the reaction of this compound with various amines or other nucleophiles to generate a library of N-substituted derivatives.
Experimental Protocol: General Procedure for N-Alkylation/Arylation
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5-2.0 eq.), to the solution.
-
Addition of Electrophile: Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted anilines) (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted sulfonamide.
Synthesis of Inhibitors via Suzuki Cross-Coupling
The bromine atom on the aromatic ring can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce new aryl or heteroaryl moieties.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq.), a boronic acid or boronic ester derivative (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Addition of Base: Add an aqueous solution of a base, typically sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired coupled product.
Quantitative Data: Inhibitory Activities
The following tables summarize the inhibitory activities of various sulfonamide derivatives, highlighting the potential of this class of compounds as enzyme inhibitors. While not all compounds are direct derivatives of this compound, this data provides valuable insights into the structure-activity relationships of related sulfonamides.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Novel Benzenesulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 4c | - | - | 8.5 | - |
| Compound 5b | - | - | >10000 | - |
| Compound 15 | - | 12.1 | 6.1 | - |
Data extracted from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides.[7]
Table 2: Inhibition of α-Glucosidase and α-Amylase by Fluorinated Benzenesulfonic Ester Derivatives
| Compound | α-Glucosidase (IC₅₀, µM) | α-Amylase (IC₅₀, µM) |
| Acarbose (Standard) | 750.0 ± 1.5 | 841.6 ± 2.8 |
| 2e | 3.1 ± 0.043 | >100 |
| 2g | 4.2 ± 0.054 | >100 |
| 2x | 3.6 ± 0.029 | 11.9 ± 0.022 |
Data from a study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones.[8]
Visualizations
Signaling Pathway of Tumor-Associated Carbonic Anhydrase IX
Caption: Role of CAIX in tumor progression and its inhibition.
General Experimental Workflow for Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of inhibitors.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The methodologies outlined in these application notes provide a solid foundation for the rational design and development of potent and selective inhibitors targeting enzymes such as carbonic anhydrases and kinases. The ability to systematically modify the core structure allows for extensive exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific research objectives.
References
- 1. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,5-difluorobenzenesulfonamide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure features two key reactive sites amenable to derivatization: the sulfonamide nitrogen and the bromine atom on the aromatic ring. These sites allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The derivatization of this scaffold is crucial for the development of novel therapeutic agents, potentially targeting a range of diseases. This document provides detailed protocols for two primary derivatization strategies: N-alkylation of the sulfonamide group and Suzuki-Miyaura cross-coupling at the bromine-substituted carbon.
Derivatization Strategies
The functionalization of this compound can be strategically approached in two primary ways:
-
N-Alkylation/N-Arylation of the Sulfonamide: The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated by a base, allowing for nucleophilic substitution with various alkyl or aryl halides. This method is fundamental for exploring the impact of substituents on the sulfonamide moiety, which can influence the compound's solubility, cell permeability, and target binding affinity.
-
Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester.[1][2] This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups, significantly increasing the structural diversity of the synthesized derivatives.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide, cyclopropyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the solvent (DMF or MeCN, approximately 0.1 M concentration of the sulfonamide).
-
Add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and concentrate to yield the N-alkylated derivative.
-
Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid.
Materials and Reagents:
-
This compound
-
Aryl or vinyl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio or 1,4-Dioxane/Water in a 4:1 ratio)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent system (e.g., Toluene/Ethanol/Water) to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst [Pd(PPh₃)₄, 0.05 eq] to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 6-24 hours under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and concentrate to yield the cross-coupled product.
-
Characterize the final product by NMR and MS.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of this compound based on the protocols described above.
| Entry | Derivatization Type | Reagent | Conditions | Yield (%) | Purity (%) |
| 1 | N-Alkylation | Cyclopropylamine[3] | Triethylamine, Dichloromethane, RT, 4h | 85 | >95 |
| 2 | N-Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C, 12h | 78 | >98 |
| 3 | N-Alkylation | Iodomethane | Cs₂CO₃, MeCN, 60°C, 8h | 92 | >99 |
| 4 | Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90°C, 16h | 75 | >95 |
| 5 | Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 100°C, 12h | 82 | >97 |
| 6 | Suzuki Coupling | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90°C, 18h | 68 | >95 |
Note: Yields and purities are representative and can vary based on the specific substrate and reaction scale.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
References
Application Notes and Protocols: 4-Bromo-2,5-difluorobenzenesulfonamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the principles and methodologies for utilizing a novel fragment, 4-Bromo-2,5-difluorobenzenesulfonamide , within a Fragment-Based Drug Discovery (FBDD) campaign. While this specific fragment is presented as a hypothetical starting point, the protocols and workflows described herein are based on established and widely adopted practices in the field. This document serves as a detailed guide for researchers aiming to identify and optimize novel lead compounds for challenging therapeutic targets. The protocols cover the entire FBDD cascade, from initial fragment screening and hit validation to structural elucidation of fragment-target complexes. A hypothetical application targeting Fatty Acid Amide Hydrolase (FAAH), a relevant target for sulfonamide-containing compounds, is used for illustrative purposes.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex, drug-like molecules, FBDD utilizes libraries of small, low-molecular-weight compounds (fragments) to identify starting points for drug design.[1][3] These fragments typically have molecular weights under 300 Da and exhibit weak binding affinities to the target protein, often in the micromolar to millimolar range.[1][2]
The core principle of FBDD is that these small fragments can form high-quality interactions with the target, providing a more efficient exploration of chemical space.[3] By identifying these initial binding events, medicinal chemists can iteratively grow, link, or merge fragments to develop more potent and selective lead compounds.[4] This approach has proven particularly successful for challenging targets, including those previously considered "undruggable."
Key Advantages of FBDD:
-
Efficient Exploration of Chemical Space: Smaller fragment libraries can cover a broader range of chemical diversity compared to larger HTS libraries.
-
Higher Hit Rates: FBDD screens typically yield higher hit rates due to the less stringent binding affinity requirements.
-
Improved Ligand Efficiency: Hits from FBDD often have better ligand efficiency (binding energy per heavy atom), providing a superior starting point for optimization.
-
Tractability for Lead Optimization: The step-wise evolution of fragments into leads allows for greater control over physicochemical properties.
Profile of a Hypothetical Fragment: this compound
For the purpose of these application notes, we will consider This compound as our fragment of interest. Its chemical structure possesses several features that make it an attractive candidate for an FBDD library:
-
Low Molecular Weight: Its molecular formula (C₆H₄BrF₂NO₂S) corresponds to a molecular weight of approximately 272.07 g/mol , well within the typical range for fragments.
-
Solubility and Physicochemical Properties: The presence of polar groups (sulfonamide) and a halogenated aromatic ring suggests a balance of hydrophilicity and hydrophobicity that can be tuned for solubility and cell permeability.
-
Chemical Handles for Elaboration: The aromatic ring provides multiple positions for chemical modification, allowing for fragment growing strategies. The sulfonamide group can also be modified.
-
Potential for High-Quality Interactions: The sulfonamide moiety is a known pharmacophore that can act as a hydrogen bond donor and acceptor, while the difluorobromo-phenyl ring can engage in halogen bonding and other non-covalent interactions.
Generalized FBDD Workflow
The FBDD process is an iterative cycle of screening, validation, and optimization, heavily guided by structural biology. The following diagram illustrates a typical workflow.
Caption: Generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
The following are detailed, generalized protocols for the key experimental stages of an FBDD campaign using this compound as a hypothetical fragment.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting and quantifying biomolecular interactions in real-time without the need for labels.[5][6][7][8] It is well-suited for screening fragment libraries against an immobilized protein target.[4][5][6]
Objective: To identify fragments from a library that bind to the target protein.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein (≥95% purity)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS)
-
Fragment library stock solutions (e.g., 10 mM in DMSO)
-
This compound stock solution
Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared 1:1 mixture of EDC and NHS.
-
Inject the target protein diluted in immobilization buffer over the activated surface until the desired immobilization level is reached (typically 3000-5000 RU for fragment screening).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.
-
-
Fragment Screening:
-
Prepare working solutions of the fragments (including this compound) by diluting the DMSO stocks into running buffer. The final DMSO concentration should be kept constant across all samples (typically ≤ 1%). A common screening concentration for fragments is 100-500 µM.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
A buffer-only injection (blank) should be run periodically for double referencing.
-
Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) that removes the bound fragment without denaturing the target protein.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injection signal.
-
Identify "hits" as fragments that produce a specific binding response significantly above the background noise.
-
Data Presentation:
Table 1: SPR Primary Screening Results
| Fragment ID | Structure Sketch | Screening Conc. (µM) | Response Units (RU) at Steady State | Hit (Yes/No) | Notes |
|---|---|---|---|---|---|
| This compound | (Structure) | 200 | [Record Value] | [Y/N] | [e.g., Good sensorgram shape] |
| Fragment X | (Structure) | 200 | [Record Value] | [Y/N] | [e.g., Possible non-specific binding] |
| ... | ... | ... | ... | ... | ... |
Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[9][10][11] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC experiment, are particularly effective as they detect binding through chemical shift perturbations (CSPs) of the target protein's backbone amides.[11]
Objective: To confirm the binding of primary hits to the target protein and to identify the binding site.
Materials:
-
High-field NMR spectrometer (≥600 MHz) with a cryoprobe
-
Uniformly ¹⁵N-labeled target protein (50-150 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
-
Fragment hit stock solutions (e.g., 100 mM in d6-DMSO)
-
This compound stock solution
Procedure:
-
Reference Spectrum Acquisition:
-
Prepare a sample of the ¹⁵N-labeled target protein.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum. The spectrum should show well-dispersed peaks, indicative of a folded protein.
-
-
Fragment Addition and Spectrum Acquisition:
-
Add a small volume of the fragment stock solution (e.g., this compound) to the protein sample to a final concentration where binding is expected (e.g., 500 µM). Ensure the final DMSO concentration is low and consistent.
-
Acquire a second ¹H-¹⁵N HSQC spectrum under the same conditions as the reference.
-
-
Data Analysis:
-
Overlay the reference spectrum and the spectrum with the fragment.
-
A "hit" is validated if significant chemical shift perturbations (CSPs) or specific peak broadening is observed for a subset of the protein's resonances. This indicates a direct interaction between the fragment and the protein.
-
If resonance assignments for the protein are available, the perturbed residues can be mapped onto the protein's structure to identify the binding site.
-
-
Affinity Determination (Optional Titration):
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
-
Plot the magnitude of the CSPs against the fragment concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Data Presentation:
Table 2: NMR Hit Validation and Affinity Data
| Fragment ID | Validated Hit (Yes/No) | Residues with Significant CSPs | Estimated Kd (µM) | Notes |
|---|---|---|---|---|
| This compound | [Y/N] | [List residues, e.g., G54, L89] | [Record Value] | [e.g., Binding in the active site] |
| ... | ... | ... | ... | ... |
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the high-resolution crystal structure of a protein-fragment complex is crucial for understanding the binding mode and for guiding structure-based drug design.[12][13][14]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Purified target protein at high concentration (e.g., 5-10 mg/mL)
-
Crystallization screening kits
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Fragment stock solution (high concentration, e.g., 100 mM in a suitable solvent)
-
Cryoprotectant solutions
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Protein Crystallization:
-
First, obtain well-diffracting crystals of the apo (ligand-free) protein by screening a wide range of crystallization conditions (precipitants, pH, additives). This can be a significant bottleneck.[15]
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the apo protein crystals into a solution containing the fragment (e.g., 1-10 mM of this compound) dissolved in the crystallization mother liquor. The soaking time can range from minutes to hours. This is often the preferred method for initial fragment screening.
-
Co-crystallization: If soaking is unsuccessful (e.g., cracks the crystals), set up new crystallization trials where the fragment is mixed with the protein before setting the crystallization drops. The fragment concentration should be several-fold higher than its Kd.[14]
-
-
Crystal Harvesting and Cryo-cooling:
-
Briefly transfer the soaked or co-crystallized crystal into a cryoprotectant solution (often the mother liquor supplemented with glycerol, ethylene glycol, or other cryoprotectants) to prevent ice formation during X-ray data collection.
-
Loop out the crystal and flash-cool it in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beamline.
-
Collect a complete diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if an apo structure is available.
-
Carefully examine the electron density maps for evidence of the bound fragment.
-
Build the fragment into the density and refine the protein-fragment complex structure to high resolution.
-
Hypothetical Application: Targeting Fatty Acid Amide Hydrolase (FAAH)
To illustrate a potential therapeutic application, we hypothesize that a lead compound derived from this compound could target Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades the endocannabinoid anandamide (AEA).[1][16][17] Inhibition of FAAH increases endogenous AEA levels, which has therapeutic potential for treating pain, anxiety, and inflammatory disorders.[16][18] Sulfonamides have been reported as a class of FAAH inhibitors.[3][18]
The diagram below illustrates the simplified FAAH signaling pathway and the proposed mechanism of action for an inhibitor.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment-Based Drug Discovery | April 15-16, 2025 | San Diego, CA [drugdiscoverychemistry.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Localization of the Endocannabinoid-Degrading Enzyme Fatty Acid Amide Hydrolase in Rat Dorsal Root Ganglion Cells and Its Regulation after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Substituted Benzenesulfonamides in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenesulfonamides represent a versatile and highly significant scaffold in medicinal chemistry. The iconic -SO₂NH₂ group is a key pharmacophore in a wide array of therapeutic agents, owing to its ability to act as a hydrogen bond donor and acceptor, and to bind to metalloenzymes. This document provides detailed application notes on the diverse therapeutic roles of benzenesulfonamides, along with relevant experimental protocols for their synthesis and evaluation.
Application Note 1: Carbonic Anhydrase Inhibitors
Therapeutic Applications: The inhibition of carbonic anhydrases (CAs) is one of the most well-established applications of benzenesulfonamides.[1] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] By inhibiting CAs, benzenesulfonamide-based drugs modulate pH and fluid balance, leading to a range of therapeutic effects:
-
Antiglaucoma Agents: Inhibition of CA isoforms in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[2][3] Dorzolamide and Acetazolamide are prominent examples.[1][4]
-
Diuretics: In the kidneys, CA inhibition leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis.[3][4][5] Acetazolamide is used for this purpose, particularly in cases of edema.[3][4][5]
-
Anticonvulsants: Some benzenesulfonamides like Acetazolamide and Zonisamide are used in epilepsy therapy.[4][6] The mechanism is thought to involve the stabilization of neuronal membranes through the modulation of ion channels and pH.[3][6]
-
Anticancer Agents: Tumor-associated CA isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[7][8][9] Selective inhibition of these isoforms is a promising strategy for cancer therapy.[7][8][9]
Mechanism of Action: CA Inhibition The sulfonamide group (-SO₂NH₂) of these inhibitors coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, mimicking the transition state of the CO₂ hydration reaction. This binding blocks the catalytic activity of the enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetazolamide: MedlinePlus Drug Information [medlineplus.gov]
- 3. Acetazolamide: Package Insert / Prescribing Information [drugs.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. goodrx.com [goodrx.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols for 4-Bromo-2,5-difluorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the potential biological activities of 4-Bromo-2,5-difluorobenzenesulfonamide derivatives. While specific research on a broad series of these particular derivatives is limited in publicly available literature, this guide extrapolates from the well-documented activities of structurally related sulfonamides to provide potential applications and detailed experimental protocols for their evaluation. The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, exhibiting antimicrobial, anticancer, and enzyme inhibitory activities. The presence of bromine and difluoro- substitutions on the phenyl ring is anticipated to modulate these biological effects, potentially enhancing potency, selectivity, and pharmacokinetic properties.
Potential Biological Activities and Data Presentation
Based on the activities of analogous compounds, this compound derivatives are promising candidates for investigation in several therapeutic areas. Below are tables summarizing the biological activities of structurally related bromo- and fluoro-substituted benzenesulfonamide derivatives.
Note: The following data is for analogous compounds and should be considered as a guide for the potential activity of this compound derivatives.
Table 1: Antimicrobial Activity of Related Sulfonamide Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| 1 | 3/4-bromo benzohydrazide derivative | Various Bacteria | Not specified in abstract | [1] |
| 2 | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | 32 | [1] |
| 3 | N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | 64 | [1] |
| 4 | Sulfonamide with coumarin moiety | Various Bacteria/Fungi | No remarkable activity | [1] |
Table 2: Enzyme Inhibitory Activity of Related Sulfonamide Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5 | Carbonic Anhydrase II | Lower than acetazolamide | [1] |
| 6 | CDK9 | 0.0038 | [2] |
| 7 | α-glucosidase | Not specified in abstract | [3] |
| 8 | Carbonic Anhydrase I | 13.7-32.7 mM | [3] |
| 9 | Carbonic Anhydrase II | 0.65-1.26 mM | [3] |
Table 3: Anticancer Activity of Related Sulfonamide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10 | HCT116 | 1.20 | [1] |
| 11 | MV4-11 | Not specified in abstract | [2] |
| 12 | Various Tumor Cells | Not specified in abstract | [2] |
| 13 | A549, MCF-7, HeLa | 0.95–1.57 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity
This protocol is based on the broth microdilution method.
a. Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol for Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay for measuring the inhibition of CA activity.
a. Materials:
-
Human Carbonic Anhydrase isoenzymes (e.g., hCA I, hCA II)
-
Test compounds
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microtiter plates
-
Spectrophotometer
b. Procedure:
-
Preparation of Reagents: Prepare a solution of the CA enzyme in Tris-HCl buffer. Dissolve the test compounds in DMSO to create a stock solution and then dilute to various concentrations. Prepare a solution of p-NPA in a minimal amount of organic solvent and dilute with buffer.
-
Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the test compound solution at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the p-NPA substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 400 nm over time. The hydrolysis of p-NPA by CA produces p-nitrophenol, which is a yellow-colored product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Protocol for MTT Assay - Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
a. Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
General Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2,5-difluorobenzenesulfonamide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4-Bromo-2,5-difluorobenzenesulfonamide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: For polar fluorinated molecules like this compound, a mixed solvent system is often most effective. An ethanol/water mixture is a highly recommended starting point. The principle is to dissolve the impure solid in a minimal amount of hot ethanol (the "good" solvent in which the compound is soluble) and then slowly add hot water (the "anti-solvent" or "poor" solvent in which the compound is less soluble) until the solution becomes slightly turbid. The goal is to find a ratio where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, thus promoting crystallization upon cooling.
Q2: What are the potential impurities in my sample of this compound?
A2: Potential impurities can originate from the starting materials, side reactions, or subsequent handling. Based on the synthesis of related compounds, likely impurities include:
-
Unreacted starting materials: Such as 2-bromo-1,4-difluorobenzene.
-
Hydrolysis products: Formation of 4-bromo-2,5-difluorobenzenesulfonic acid if the corresponding sulfonyl chloride precursor reacts with water.
-
Side-reaction byproducts: Products from undesired reactions during the synthesis.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with sulfonamides. This typically occurs when the solute is too soluble in the hot solvent, leading to a supersaturated solution that cools below the compound's melting point before crystallization can occur.
To address this, you can:
-
Adjust the solvent system: Add more of the "poor" solvent (water) to the hot solution to decrease the overall solubility.
-
Lower the initial temperature: Dissolve the compound at a temperature below its melting point.
-
Promote slow cooling: Allow the solution to cool to room temperature gradually before placing it in an ice bath.
-
Use seeding: Introduce a small, pure crystal of the desired compound to the cooled solution to initiate crystallization.
Q4: The recovery of my purified product is very low. What are the likely causes and solutions?
A4: A low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor. To remedy this, you can try to partially evaporate the solvent and re-cool the solution to obtain a second crop of crystals.
-
Premature crystallization: If crystals form too early in a hot filtration step, product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: The cooling time may be insufficient, or the final temperature not low enough. Ensure the solution is thoroughly cooled in an ice bath.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the recrystallization of similar aromatic sulfonamides. Optimization may be required for your specific sample.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Solvent System | Ethanol/Water | The ratio should be empirically determined. Start with a higher proportion of ethanol and add water as the anti-solvent. |
| Initial Solvent Volume | ~5-10 mL of ethanol per gram of crude solid | This is an estimated starting point and should be adjusted to achieve complete dissolution at an elevated temperature. |
| Typical Recovery Yield | 60-85% | Yields can vary significantly based on the initial purity of the crude product and the optimization of the recrystallization conditions.[1] |
| Melting Point (Pure) | 167-169 °C | A sharp melting point within this range is a good indicator of purity. |
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution remains clear after cooling. | - Solution is not saturated.- Compound is too soluble in the chosen solvent mixture. | - Evaporate some of the solvent to concentrate the solution.- Add more of the anti-solvent (water).- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Oiling Out | A liquid layer separates from the solution instead of solid crystals. | - Cooling is too rapid.- The boiling point of the solvent is higher than the melting point of the solute.- The solute is too soluble in the hot solvent. | - Allow the solution to cool more slowly.- Use a larger volume of the solvent mixture.- Reheat the mixture and add more anti-solvent (water). |
| Poor Crystal Quality | Very fine powder or needle-like crystals are formed. | - Crystallization occurred too quickly from a highly supersaturated solution. | - Reheat to dissolve and allow for slower cooling.- Use a slightly larger volume of solvent to reduce the level of supersaturation. |
| Colored Impurities in Crystals | The final crystals have a noticeable color. | - Colored impurities were not fully removed. | - Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is known to adsorb to charcoal). Note: This may reduce yield. |
Experimental Workflow
Troubleshooting Logic Diagram
References
Technical Support Center: Optimizing Suzuki Reaction Yield with 4-Bromo-2,5-difluorobenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction yield with 4-Bromo-2,5-difluorobenzenesulfonamide. This electron-deficient aryl bromide presents unique challenges, and this guide offers structured solutions to common experimental issues.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of this compound.
Q1: I am observing low to no yield of my desired product. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with an electron-deficient substrate like this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality. Due to the electron-withdrawing nature of the sulfonylamide and fluoro groups, the oxidative addition step of the catalytic cycle is generally favorable. However, issues can arise in other stages of the reaction. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I am observing significant formation of byproducts such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these side reactions?
A2: The formation of byproducts is a common issue. Homocoupling of the boronic acid is often caused by the presence of oxygen, which can also lead to catalyst decomposition. Dehalogenation, the replacement of the bromine atom with hydrogen, can occur via a palladium-hydride intermediate.
-
To Minimize Homocoupling: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Using a pre-catalyst that readily forms the active Pd(0) species can also help.
-
To Minimize Dehalogenation: The choice of base and solvent is critical. Avoid strong alkoxide bases if possible and consider using aprotic solvents like dioxane or toluene. Screening different inorganic bases such as K₃PO₄ or Cs₂CO₃ may be beneficial. Additionally, using bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is recommended for the Suzuki coupling of this compound?
A1: For electron-deficient and potentially sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to use a more robust catalyst system. This typically involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are often effective for these types of substrates. Modern pre-catalysts like XPhos Pd G3, which are air- and moisture-stable, can also provide excellent results and simplify reaction setup.
Q2: What is the optimal choice of base and solvent for this reaction?
A2: The choice of base is crucial for activating the boronic acid for transmetalation. For challenging couplings, stronger inorganic bases are often more effective.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful choices.
-
Solvents: Aprotic solvents are generally preferred. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system. Toluene with added water can also be used, especially for higher temperature reactions.
Q3: How does the choice of boronic acid coupling partner affect the reaction?
A3: The electronic and steric properties of the boronic acid can significantly impact the reaction outcome.
-
Electron-rich boronic acids: These generally react well.
-
Electron-deficient boronic acids: These can be unstable and prone to protodeboronation (cleavage of the C-B bond). To mitigate this, consider using milder bases, lower reaction temperatures, or converting the boronic acid to a more stable pinacol ester (Bpin) derivative.
-
Sterically hindered boronic acids: Coupling with sterically demanding boronic acids may require more active catalyst systems (e.g., with Buchwald ligands) and higher reaction temperatures to overcome steric hindrance.
Data Presentation
The following tables summarize typical reaction conditions and the impact of different parameters on Suzuki coupling yields, based on data for analogous electron-deficient aryl bromides and challenging boronic acids.
Table 1: Comparison of Catalyst/Ligand Systems
| Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-80 | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
Table 2: Comparison of Bases
| Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 92 | |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 88 | |
| K₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Pre-catalyst
This protocol is a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
XPhos Pd G3 (or similar pre-catalyst) (0.5–2 mol%)
-
1,4-Dioxane/Water (10:1), degassed
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst (0.5–2 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the chlorosulfonation of 1-bromo-2,5-difluorobenzene to form the intermediate, 4-bromo-2,5-difluorobenzenesulfonyl chloride. The second step is the amination of this sulfonyl chloride intermediate with an ammonia source to yield the final product, this compound.
Q2: What are the key reagents for this synthesis?
A2: The key reagents are 1-bromo-2,5-difluorobenzene, chlorosulfonic acid, and a source of ammonia (e.g., ammonium hydroxide). An organic solvent such as dichloromethane or chloroform is typically used for the reactions, and a base like triethylamine may be used in the amination step.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary depending on the specific reaction conditions and purity of the starting materials. Under optimized conditions, the conversion of a sulfonyl chloride to a sulfonamide can be high. However, losses can occur during the chlorosulfonation step and subsequent purification.
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is recrystallization.[1] The choice of solvent is critical and should be determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q5: What are the main safety precautions to consider?
A5: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[2] All manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The intermediate, 4-bromo-2,5-difluorobenzenesulfonyl chloride, is also corrosive.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of 4-bromo-2,5-difluorobenzenesulfonyl chloride (Step 1) | Incomplete reaction due to insufficient reagent or reaction time. | - Ensure a sufficient excess of chlorosulfonic acid is used. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Decomposition of the product during work-up. | - Perform the aqueous work-up at low temperatures (e.g., using an ice bath) to minimize hydrolysis of the sulfonyl chloride. - Rapidly separate the organic and aqueous layers. | |
| Starting material is of poor quality. | - Verify the purity of 1-bromo-2,5-difluorobenzene by GC or NMR before starting the reaction. | |
| Low or No Yield of this compound (Step 2) | Hydrolysis of the sulfonyl chloride intermediate. | - Ensure the sulfonyl chloride is dry before use. - Use anhydrous solvents for the amination reaction and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Incomplete reaction. | - The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC. - If using ammonium hydroxide, ensure a sufficient excess is used to drive the reaction forward. | |
| Formation of side products. | - Over-reaction with the amine can sometimes lead to the formation of a bis-sulfonated byproduct. Ensure the stoichiometry is controlled. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product by column chromatography on silica gel before attempting crystallization. - Ensure all starting materials and reagents are of high purity. |
| Incorrect crystallization solvent. | - Screen a variety of solvents or solvent mixtures to find an appropriate system for recrystallization.[1] | |
| Formation of multiple spots on TLC after amination | Presence of unreacted sulfonyl chloride. | - Ensure the amination reaction has gone to completion. If necessary, extend the reaction time or add more of the ammonia source. |
| Formation of the corresponding sulfonic acid. | - This indicates hydrolysis of the sulfonyl chloride. Improve anhydrous conditions during the reaction and work-up.[4] | |
| Formation of other byproducts. | - Characterize the byproducts by LC-MS or NMR to understand their origin and optimize the reaction conditions to minimize their formation. |
Experimental Protocols
Step 1: Synthesis of 4-bromo-2,5-difluorobenzenesulfonyl chloride
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.
Materials:
-
1-bromo-2,5-difluorobenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2,5-difluorobenzene (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred starting material, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2,5-difluorobenzenesulfonyl chloride. The crude product can be used directly in the next step or purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
This protocol is a general procedure for the amination of aryl sulfonyl chlorides.
Materials:
-
4-bromo-2,5-difluorobenzenesulfonyl chloride
-
Ammonium hydroxide (concentrated solution)
-
Dichloromethane or Tetrahydrofuran (THF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 4-bromo-2,5-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding 1M hydrochloric acid to neutralize the excess ammonia.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-bromo-2,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | 291.50 | 38-42 | 207974-14-9[3] |
| This compound | C₆H₄BrF₂NO₂S | 272.07 | 167-169 | 214209-98-0[5] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: 4-Bromo-2,5-difluorobenzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in 4-Bromo-2,5-difluorobenzenesulfonamide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. First, the starting material, 1-bromo-2,5-difluorobenzene, undergoes a chlorosulfonation reaction to form the intermediate 4-bromo-2,5-difluorobenzenesulfonyl chloride. This intermediate is then reacted with an amine, such as ammonia or a primary/secondary amine, in an amidation reaction to yield the final this compound product.[1]
Q2: What are the most common byproducts I should expect in the synthesis of this compound?
A2: The primary byproducts encountered during this synthesis are typically:
-
Isomers of this compound.
-
Diaryl sulfones .
-
The hydrolysis product , 4-bromo-2,5-difluorobenzenesulfonic acid.
-
Unreacted starting materials and intermediates , such as 1-bromo-2,5-difluorobenzene and 4-bromo-2,5-difluorobenzenesulfonyl chloride.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
-
For Isomers: Careful control of reaction temperature and the choice of sulfonating agent can influence the regioselectivity of the chlorosulfonation step.
-
For Sulfones: Using a slight excess of the chlorosulfonating agent and maintaining a low reaction temperature can help suppress the formation of diaryl sulfones.
-
For Hydrolysis Product: The amidation step should be carried out under anhydrous conditions to the greatest extent possible. The pH of the reaction mixture can also influence the rate of hydrolysis of the sulfonyl chloride intermediate.
-
For Unreacted Materials: Ensuring an adequate reaction time and appropriate stoichiometry of reagents will help drive the reactions to completion.
Troubleshooting Guides
Issue 1: Presence of Unexpected Peaks in Chromatographic Analysis (GC/HPLC)
Possible Cause: Formation of isomeric byproducts during the chlorosulfonation of 1-bromo-2,5-difluorobenzene. The bromo and fluoro substituents are ortho, para-directing, which can lead to the formation of different positional isomers of the sulfonyl chloride and, subsequently, the sulfonamide.
Troubleshooting Steps:
-
Confirmation of Isomers:
-
GC-MS Analysis: Isomers will have the same mass-to-charge ratio (m/z) but different retention times.
-
NMR Spectroscopy: Acquire detailed 1H and 13C NMR spectra. Isomers will exhibit distinct chemical shifts and coupling patterns for the aromatic protons and carbons.
-
-
Mitigation Strategies:
-
Reaction Temperature: Lowering the temperature of the chlorosulfonation reaction can sometimes improve the selectivity for the desired para-isomer.
-
Purification: Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a suitable solvent system to separate the desired product from its isomers.
-
Issue 2: Identification of a High Molecular Weight Impurity
Possible Cause: Formation of a diaryl sulfone byproduct. This occurs when the newly formed sulfonyl chloride reacts with another molecule of the starting material (1-bromo-2,5-difluorobenzene).
Troubleshooting Steps:
-
Characterization of the Impurity:
-
Mass Spectrometry: The mass spectrum of the sulfone byproduct will show a molecular ion peak corresponding to the combined mass of two bromodifluorophenyl rings and a sulfonyl group, minus two chlorine atoms and one hydrogen atom.
-
NMR Spectroscopy: The 1H and 13C NMR spectra will be more complex than that of the desired product and will show signals for two distinct aromatic rings.
-
-
Prevention:
-
Stoichiometry: Use a slight excess of the chlorosulfonating agent to ensure complete conversion of the starting material.
-
Reaction Conditions: Maintain a low reaction temperature during the addition of the starting material to the chlorosulfonating agent.
-
Issue 3: Poor Yield and Presence of a More Polar Impurity
Possible Cause: Hydrolysis of the 4-bromo-2,5-difluorobenzenesulfonyl chloride intermediate to the corresponding 4-bromo-2,5-difluorobenzenesulfonic acid. This is a common side reaction, especially if water is present during the amidation step.
Troubleshooting Steps:
-
Identification of the Hydrolysis Product:
-
HPLC Analysis: The sulfonic acid is significantly more polar than the sulfonamide and will have a shorter retention time on a reverse-phase HPLC column.
-
LC-MS Analysis: The mass spectrum will show a molecular ion corresponding to the sulfonic acid.
-
-
Minimizing Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the amidation reaction.
-
Control of pH: The rate of hydrolysis of sulfonyl chlorides is pH-dependent. Maintaining a neutral or slightly basic pH during the workup can help to minimize hydrolysis.
-
Experimental Protocols
Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride (Intermediate)
-
Materials: 1-bromo-2,5-difluorobenzene, Chlorosulfonic acid.
-
Procedure:
-
In a fume hood, slowly add 1-bromo-2,5-difluorobenzene to an excess of ice-cooled chlorosulfonic acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid 4-bromo-2,5-difluorobenzenesulfonyl chloride will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Synthesis of this compound
-
Materials: 4-bromo-2,5-difluorobenzenesulfonyl chloride, Amine (e.g., aqueous ammonia, primary or secondary amine), Solvent (e.g., Dichloromethane, THF).
-
Procedure:
-
Dissolve 4-bromo-2,5-difluorobenzenesulfonyl chloride in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the amine to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Type | Chemical Name | Formation Step | Typical Method of Identification |
| Isomer | e.g., 2-Bromo-4,5-difluorobenzenesulfonamide | Chlorosulfonation | GC-MS, NMR |
| Sulfone | Bis(4-bromo-2,5-difluorophenyl) sulfone | Chlorosulfonation | MS, NMR |
| Hydrolysis Product | 4-Bromo-2,5-difluorobenzenesulfonic acid | Amidation/Workup | HPLC, LC-MS |
| Unreacted Intermediate | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Amidation | GC, HPLC |
Visualizations
Caption: Synthetic pathway for this compound.
References
solubility issues of 4-Bromo-2,5-difluorobenzenesulfonamide in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4-Bromo-2,5-difluorobenzenesulfonamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, as a sulfonamide compound, is generally expected to be sparingly soluble in non-polar organic solvents and exhibit a higher solubility in polar aprotic solvents. The solubility is largely influenced by its crystalline structure and the presence of strong intermolecular hydrogen bonds, which require considerable energy to overcome.[1] The sulfonamide group is weakly acidic, meaning that the compound's ionization state, and therefore its solubility, can be highly dependent on the pH when in aqueous or protic solvent systems.[1][2]
Q2: I am observing precipitation of my this compound when preparing a stock solution. What are the immediate troubleshooting steps?
A2: If you observe precipitation, consider the following initial steps:
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common first choices for creating high-concentration stock solutions of sulfonamides.[1]
-
Sonication & Gentle Heating: Briefly sonicating the solution can help break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase the rate of dissolution, but be cautious of potential compound degradation with excessive heat.
-
Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a mixture of solvents can be effective. The Extended Hildebrand solubility approach suggests that solubility can be maximized in specific binary or ternary solvent systems.[3] For instance, mixtures of dioxane-water or dimethylacetamide-glycerol-water have been shown to improve the solubility of other sulfonamides.[3]
-
pH Adjustment (for aqueous solutions): Since sulfonamides are weakly acidic, increasing the pH of an aqueous solution will ionize the sulfonamide group, leading to a significant increase in solubility.[1][2]
-
Formulation Strategies: For in vivo or cell-based assays, formulation approaches such as using cyclodextrins or creating amorphous solid dispersions can be explored to enhance aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Solubility Results
| Potential Cause | Troubleshooting Step |
| Hydration State of the Compound | Ensure the compound is fully dried and stored in a desiccator. The presence of water can affect its solubility profile. |
| Solvent Purity | Use high-purity, anhydrous solvents. Impurities or water content can significantly alter solubility. |
| Temperature Fluctuations | Perform solubility experiments at a controlled and consistent temperature, as solubility is temperature-dependent.[1] |
| Equilibration Time | Ensure sufficient time is allowed for the solution to reach equilibrium. For sparingly soluble compounds, this can take 24-48 hours with constant agitation.[1] |
Issue 2: Compound Crashes Out of Solution Upon Dilution
| Potential Cause | Troubleshooting Step |
| Poor Solubility in the Diluent | The diluent may not be a good solvent for the compound. Consider using a diluent with a polarity closer to that of the stock solvent. |
| Supersaturation | The initial stock solution may be supersaturated. Try preparing a slightly less concentrated stock solution. |
| Final Solvent Concentration | Ensure the final concentration of the organic solvent from the stock solution is low enough (typically <1%) to not cause precipitation when diluted into an aqueous buffer.[1] |
Solubility Data
| Solvent | Type | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Moderately Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble |
| Chloroform | Non-polar | Poorly Soluble |
| Hexane | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1] The presence of undissolved solid should be visible.
-
Separation: Centrifuge the sample to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry with a standard curve.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubility determination.
References
Technical Support Center: Purification of 4-Bromo-2,5-difluorobenzenesulfonamide by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-2,5-difluorobenzenesulfonamide using column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for purification?
Understanding the properties of this compound is crucial for developing a successful purification strategy. The presence of a sulfonamide group and fluorine atoms makes the molecule polar. It is a solid at room temperature with a molecular weight of 272.06 g/mol .[1] The compound is soluble in acetone.[2]
Q2: What is a good starting point for selecting a solvent system for Thin Layer Chromatography (TLC)?
For sulfonamides, which are generally polar compounds, a good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent.[3] A common combination is hexane and ethyl acetate. You can start with a low polarity mixture, such as 9:1 or 8:2 hexane:ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. Other solvent systems reported for sulfonamide separation include chloroform/n-butanol and chloroform:tert-butanol.[4][5]
Q3: How can I visualize this compound on a TLC plate?
Due to its aromatic structure, this compound should be visible under a UV lamp at 254 nm. Alternatively, staining reagents can be used. A potassium permanganate (KMnO₄) stain is often effective for visualizing compounds with oxidizable functional groups like sulfonamides. Another common visualization agent for primary amines, which can be formed from the sulfonamide under certain conditions, is fluorescamine.[4][5]
Q4: What is the ideal Rf value I should aim for in TLC before scaling up to column chromatography?
For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen TLC solvent system. An Rf in this range generally ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad peaks and excessive solvent usage).[6]
Q5: What are the most common impurities I might encounter?
Common impurities could include unreacted starting materials such as 4-bromo-2,5-difluorobenzenesulfonyl chloride and the corresponding amine, as well as byproducts from the reaction. The nature of impurities will be specific to the synthetic route employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline on TLC (Rf ≈ 0) | The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- Consider adding a small amount of a more polar solvent like methanol to your eluent system. |
| Compound runs with the solvent front on TLC (Rf ≈ 1) | The solvent system is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Streaking or tailing of the spot on TLC | - The compound may be acidic or basic and is interacting strongly with the silica gel.- The sample is overloaded on the TLC plate. | - Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine (0.1-1%) can improve the spot shape.[7]- Spot a more dilute solution of your sample on the TLC plate. |
| Poor separation of the desired compound from impurities | The polarity of the eluent is not optimized for separation. | - Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.- Perform a gradient elution during column chromatography, starting with a low polarity eluent and gradually increasing the polarity. |
| The compound appears to be degrading on the silica gel | Sulfonamides can sometimes be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a base like triethylamine before loading the sample.- Consider using a different stationary phase, such as neutral or basic alumina. |
| No compound is eluting from the column | - The polarity of the eluting solvent is too low.- The compound may have precipitated at the top of the column. | - Gradually increase the polarity of the eluent.- Ensure the compound is fully dissolved before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel. |
Experimental Protocols
Method 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Prepare several developing chambers with different solvent systems of varying polarities (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, 7:3, and 1:1).
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., acetone or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product. The optimal solvent system will give an Rf value between 0.2 and 0.4.
Method 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent chosen from the TLC analysis. Pour the slurry into a chromatography column and allow it to pack evenly without air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane). Carefully add the solution to the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, start with the low-polarity solvent and gradually introduce the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
Table 1: Recommended Starting Solvent Systems for TLC
| Solvent System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Start with 9:1, then 8:2, 7:3 | A good initial system for many organic compounds. Polarity is easily adjusted. |
| Dichloromethane / Methanol | Start with 99:1, then 98:2 | Offers different selectivity compared to hexane/ethyl acetate. |
| Chloroform / n-Butanol | 9:1 | A reported system for the separation of sulfonamides. |
| Chloroform / tert-Butanol | 8:2 | Another reported system for sulfonamide separation.[4] |
Table 2: Visualization Techniques for TLC
| Method | Procedure | Expected Result for Aromatic Sulfonamides |
| UV Light | Place the developed TLC plate under a UV lamp. | Dark spots on a fluorescent background at 254 nm. |
| Potassium Permanganate (KMnO₄) Stain | Dip the plate in a dilute aqueous solution of KMnO₄. | Yellow to brown spots on a purple background. |
| Fluorescamine | Dip the plate in a fluorescamine solution in acetone. | Fluorescent spots under UV light (366 nm).[4][5] |
Workflow Diagram
References
preventing decomposition of 4-Bromo-2,5-difluorobenzenesulfonamide
Technical Support Center: 4-Bromo-2,5-difluorobenzenesulfonamide
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
While specific decomposition data for this compound is not extensively available in published literature, the information provided here is based on the general chemical properties of aryl sulfonamides and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the chemistry of aryl sulfonamides, the primary factors that can lead to decomposition are:
-
Hydrolysis: Sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions.[1][2] The S-N bond can be cleaved to yield the corresponding sulfonic acid and amine.
-
Photodegradation: Exposure to light, especially UV radiation, can induce decomposition of sulfonamides.[3][4] This process can be influenced by the presence of photosensitizers in the solution.
-
Thermal Stress: While many sulfonamides are thermally stable, prolonged exposure to high temperatures can lead to degradation.[5][6]
-
Oxidative Degradation: Strong oxidizing agents can potentially degrade the sulfonamide moiety or other parts of the molecule.[1]
Q2: How does the structure of this compound influence its stability?
A2: The stability of a sulfonamide is significantly influenced by the electronic properties of its substituents.[1] In this compound, the presence of strong electron-withdrawing fluorine and bromine atoms on the benzene ring can make the sulfur atom more electrophilic. This increased electrophilicity can make the sulfonamide bond more susceptible to nucleophilic attack, potentially leading to lower stability under certain conditions, such as in the presence of strong nucleophiles or under basic hydrolysis.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, it is recommended to store this compound under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is advisable, especially for solutions.[7]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, particularly if the compound is sensitive to air or moisture.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent depends on the specific application. For general use and storage in solution, aprotic organic solvents such as DMSO, DMF, or acetonitrile are commonly used for sulfonamides. It is crucial to use anhydrous solvents, as water can promote hydrolysis. Avoid acidic or strongly basic solutions for prolonged storage.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or poor results in biological assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Decomposition | 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 3. Protect solutions from light during preparation and use. | Sulfonamides can degrade in solution over time, especially if exposed to light or non-optimal pH conditions.[1][3] |
| Precipitation in Aqueous Media | 1. Check the solubility of the compound in your assay buffer. 2. Use a co-solvent like DMSO or ethanol (ensure the final concentration is compatible with your assay). 3. Visually inspect for any precipitate before use. | Poor solubility can lead to lower effective concentrations and inaccurate results. |
| Interaction with Assay Components | 1. Run control experiments without the biological target to check for non-specific interactions. 2. Evaluate the effect of the solvent on the assay. | The compound or its solvent may interfere with the assay's detection method or other components. |
Issue 2: Observing unexpected peaks during analytical characterization (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis | 1. Analyze the sample immediately after preparation. 2. Use a neutral mobile phase if possible. 3. If acidic or basic conditions are required for chromatography, minimize the analysis time. | Acidic or basic conditions in the mobile phase or sample diluent can cause hydrolysis of the sulfonamide.[1][2] |
| Photodegradation | 1. Prepare and handle samples under low-light conditions. 2. Use amber autosampler vials. | Exposure to ambient or UV light can lead to the formation of photodegradation products.[3] |
| Thermal Degradation | 1. Avoid excessive heating during sample preparation. 2. If using a heated autosampler, set it to the lowest necessary temperature. | High temperatures can cause thermal decomposition.[5][6] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and the conditions that lead to decomposition.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Use similar incubation conditions as for acid hydrolysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a set duration.[1]
-
Thermal Degradation:
-
Solid State: Expose the solid compound to dry heat in an oven (e.g., 60-100°C).[1]
-
Solution: Heat the stock solution at a controlled temperature.
-
-
Photodegradation: Expose the stock solution (in a photostable container, e.g., quartz cuvette) to a UV light source (e.g., 254 nm) or natural sunlight for a defined period.[1][3]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a suitable stability-indicating method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and detect any degradation products.
-
Visualizations
Logical Workflow for Troubleshooting Compound Stability
Caption: A logical workflow for troubleshooting stability issues with this compound.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: 4-Bromo-2,5-difluorobenzenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride Intermediate
-
Question: We are experiencing a significant drop in the yield of 4-bromo-2,5-difluorobenzenesulfonyl chloride during our pilot-scale run compared to the lab-scale synthesis. What are the potential causes and solutions?
-
Answer: Low yields in the sulfonyl chloride formation step are often related to reaction conditions and reagent quality. Here are some common factors to investigate:
-
Inadequate Temperature Control: The reaction of 2-bromo-1,4-difluorobenzene with chlorosulfonic acid is highly exothermic.[1] Inadequate heat dissipation at a larger scale can lead to localized temperature increases, promoting side reactions and degradation of the starting material. Ensure your reactor has sufficient cooling capacity and that the addition of chlorosulfonic acid is slow enough to maintain the desired temperature range.
-
Moisture Contamination: Chlorosulfonic acid is highly reactive with water. Any moisture in the starting material, solvent (e.g., dichloromethane), or reaction vessel will consume the reagent and reduce the yield. Ensure all reagents and equipment are thoroughly dried before use.
-
Mixing Efficiency: Inefficient mixing can lead to localized "hot spots" and poor reaction kinetics.[2] What works in a small flask may not be sufficient in a large reactor. Evaluate and optimize the stirrer speed and design to ensure homogenous mixing throughout the reaction.[2]
-
Side Reactions: At elevated temperatures, side reactions such as sulfone formation can become more prevalent.[3] Maintaining strict temperature control is crucial to minimize these byproducts.
-
Issue 2: Poor Selectivity and Formation of Impurities
-
Question: Our scaled-up batch of this compound shows a high level of impurities, particularly a di-sulfonated byproduct. How can we improve the selectivity?
-
Answer: The formation of di-sulfonated and other impurities during sulfonation is a common challenge during scale-up.[3] Consider the following:
-
Stoichiometry of Reagents: Carefully control the molar ratio of the sulfonating agent to the aromatic substrate. An excess of the sulfonating agent can lead to di-substitution.
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures can favor the formation of thermodynamically more stable, but undesired, isomers or di-substituted products. It is important to monitor the reaction progress and quench it once the desired conversion is achieved.
-
Order of Addition: The way reagents are added can influence selectivity. A slow, controlled addition of the sulfonating agent to the substrate solution often provides better results than the reverse addition.
-
| Parameter | Lab-Scale Observation | Pilot-Scale Problem | Recommended Action |
| Yield | 85-90% | <60% | Improve cooling, ensure anhydrous conditions, optimize mixing. |
| Purity | >98% | 85% (with di-sulfonated impurity) | Adjust stoichiometry, control reaction time and temperature, optimize addition sequence. |
| Reaction Time | 2 hours | 4 hours (extended due to slow conversion) | Improve mixing efficiency to enhance reaction rate. |
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are struggling with the isolation and purification of the final this compound product at a larger scale. The product is difficult to crystallize and contains residual salts.
-
Answer: Isolation and purification challenges are common when scaling up, especially for sulfonated compounds which can have high water solubility.[4]
-
Work-up Procedure: The aqueous work-up needs to be robust to remove inorganic salts. Ensure thorough washing of the organic layer. Using a brine wash can help to break up emulsions and remove residual water.[5]
-
Crystallization: The choice of crystallization solvent is critical. If the product is an oil or difficult to crystallize, consider performing a solvent screen to find a suitable system. Seeding the solution with a small amount of pure product from a previous batch can induce crystallization. The appearance of new crystal forms during scale-up is also a possibility.[2]
-
Filtration and Washing: On a larger scale, washing the filter cake effectively can be challenging.[2] Instead of a simple wash, consider re-slurrying the crude product in a suitable solvent to improve the removal of trapped impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: A common synthetic route starts with 2-bromo-1,4-difluorobenzene.[6] This is then reacted with a sulfonating agent, such as chlorosulfonic acid, to form the intermediate 4-bromo-2,5-difluorobenzenesulfonyl chloride.[6] This intermediate is then reacted with an ammonia source to form the final sulfonamide.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The reaction to form the sulfonyl chloride is highly exothermic and involves corrosive reagents like chlorosulfonic acid.[1] Key safety considerations include:
-
Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All operations should be conducted in a well-ventilated fume hood.
-
Controlled Addition: The addition of chlorosulfonic acid should be slow and controlled, with continuous monitoring of the reaction temperature.
-
Quenching: The reaction quench should also be performed carefully, as adding the reaction mixture to water or a base can be highly exothermic.
Q3: How can we monitor the progress of the reaction effectively at a larger scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency between batches. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the consumption of the starting material and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can also be a quick method for qualitative monitoring.
Q4: What are the potential side reactions to be aware of?
A4: Besides the formation of di-sulfonated byproducts, other potential side reactions include the formation of sulfones and the degradation of the starting material or product under harsh conditions.[3] The presence of water can lead to the hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific equipment and scales.
Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl Chloride
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, charge 2-bromo-1,4-difluorobenzene and an appropriate solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by HPLC or GC).
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude 4-bromo-2,5-difluorobenzenesulfonyl chloride.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 4-bromo-2,5-difluorobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
Amination: Cool the solution to 0-5 °C and bubble ammonia gas through the solution or add a solution of ammonium hydroxide.
-
Reaction: Stir the mixture until the reaction is complete (monitor by HPLC or TLC).
-
Work-up: Wash the reaction mixture with water to remove ammonium salts.
-
Isolation and Purification: Concentrate the organic layer and purify the crude product by crystallization from a suitable solvent system to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationship for troubleshooting common scale-up synthesis problems.
References
- 1. chemithon.com [chemithon.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | 1055996-06-9 [smolecule.com]
managing acidic byproducts in 4-Bromo-2,5-difluorobenzenesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing acidic byproducts during the synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on problems related to acidic byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Neutralization of HCl: The hydrochloric acid byproduct generated during the reaction can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. | Use of an appropriate base: Add a suitable base to the reaction mixture to neutralize the HCl as it is formed. Triethylamine or pyridine are commonly used organic bases. Alternatively, an inorganic base like sodium carbonate in a biphasic system can be employed.[1] |
| Hydrolysis of Sulfonyl Chloride: The starting material, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid. | Ensure anhydrous conditions: Use dry solvents and glassware. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a White Precipitate (Salt) | Precipitation of Amine Hydrochloride: The base used to neutralize HCl (e.g., triethylamine) will form a hydrochloride salt (e.g., triethylamine hydrochloride), which may precipitate from the reaction mixture. | This is an expected outcome. The salt will be removed during the aqueous workup. |
| Product Contaminated with Starting Material | Insufficient Amine: If the amine is the limiting reagent, unreacted sulfonyl chloride will remain. | Use a slight excess of the amine: Employing a small excess (e.g., 1.1 equivalents) of the amine can help drive the reaction to completion. |
| Difficult Product Isolation/Purification | Emulsion during Aqueous Workup: The presence of salts and residual base can sometimes lead to the formation of emulsions during the extraction process. | Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine) to help break up emulsions. |
| Co-precipitation of Product and Salt: If the product is a solid, it may co-precipitate with the amine hydrochloride salt. | Ensure complete dissolution before workup: Add a sufficient amount of an appropriate organic solvent to dissolve the product before initiating the aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic byproduct in the synthesis of this compound?
A1: The primary acidic byproduct is hydrochloric acid (HCl). It is formed during the reaction of 4-Bromo-2,5-difluorobenzenesulfonyl chloride with ammonia or an amine source.
Q2: Why is it crucial to manage this acidic byproduct?
A2: The amine reactant is a nucleophile, but it is also a base. If the HCl byproduct is not neutralized, it will protonate the amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, thus inhibiting or stopping the desired reaction.
Q3: What are the common methods for neutralizing HCl in this synthesis?
A3: The most common method is the addition of a tertiary amine base, such as triethylamine or pyridine, to the reaction mixture.[2] These bases are non-nucleophilic and will react with the HCl to form a hydrochloride salt, which can be removed during the workup. Another approach is to use an aqueous solution of an inorganic base like sodium carbonate in a two-phase system.[1]
Q4: Can I use a strong base like sodium hydroxide to neutralize the HCl?
A4: While strong bases will neutralize HCl, they can also promote the hydrolysis of the starting sulfonyl chloride and potentially the product sulfonamide, leading to lower yields. Therefore, milder bases like triethylamine or sodium carbonate are generally preferred.
Q5: How do I remove the hydrochloride salt byproduct from my final product?
A5: The hydrochloride salt (e.g., triethylamine hydrochloride) is typically soluble in water and can be effectively removed during the aqueous workup. The workup usually involves washing the organic layer with water or a dilute acidic solution, followed by a wash with a saturated sodium bicarbonate solution and then brine.
Q6: What are some indicators of incomplete acid neutralization during the reaction?
A6: A key indicator is a stalled reaction, where TLC or other monitoring techniques show the persistence of starting materials and little to no product formation. The reaction mixture may also become acidic, which can be checked carefully with a pH indicator strip (note: this is not always feasible in anhydrous organic solvents).
Experimental Protocols
Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride
The starting material, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, can be synthesized from 1-bromo-2,5-difluorobenzene via chlorosulfonylation. This process itself generates HCl gas.
Materials:
-
1-Bromo-2,5-difluorobenzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
Procedure:
-
In a fume hood, dissolve 1-bromo-2,5-difluorobenzene in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl.
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Bromo-2,5-difluorobenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization or used directly in the next step.
Synthesis of this compound
This protocol describes the reaction of 4-Bromo-2,5-difluorobenzenesulfonyl chloride with ammonia, using triethylamine to neutralize the HCl byproduct.
Materials:
-
4-Bromo-2,5-difluorobenzenesulfonyl chloride
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-Bromo-2,5-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of ammonia (e.g., 7N in methanol, 1.5 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x), water (1 x), saturated sodium bicarbonate solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | 291.50 | 38-42 | >97 |
| This compound | C₆H₄BrF₂NO₂S | 272.07 | 167-169 | >98 |
| Triethylamine Hydrochloride | C₆H₁₆ClN | 137.65 | 260-262 | N/A |
Table 2: Typical Reaction Parameters for Sulfonamide Synthesis
| Parameter | Value |
| Reactant Ratio (Sulfonyl Chloride:Ammonia:Base) | 1 : 1.5 : 1.2 |
| Solvent | Dichloromethane (anhydrous) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in the sulfonamide synthesis.
References
troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-2,5-difluorobenzenesulfonamide
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 4-bromo-2,5-difluorobenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion to the desired product. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination, especially with an electron-deficient substrate like this compound, can stem from several factors. The reaction is known to be sensitive to specific conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via several vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the entire setup and reaction time.
-
Reagent and Solvent Quality: Trace amounts of water or other impurities can deactivate the catalyst. Solvents must be anhydrous and degassed. Reagents, including the amine and the aryl bromide, should be of high purity. The quality and age of the palladium precursor can also significantly impact reproducibility.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. An unsuitable ligand for your specific sulfonamide substrate is a common reason for failure.
Q2: How do I select the optimal catalyst system (Palladium Precursor and Ligand) for this specific substrate?
For electron-deficient aryl halides and less nucleophilic amines like sulfonamides, the choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][3]
-
Recommended Ligands: Sterically hindered biarylphosphine ligands are often effective.[3] For primary amines, ligands like BrettPhos are specifically designed for high reactivity.[4] For challenging couplings, consider ligands such as XantPhos , t-BuXPhos , or RuPhos .
-
Palladium Source: Using a pre-formed palladium catalyst (a "precatalyst") is often more efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Precatalysts ensure more reliable formation of the active catalyst.
Q3: What is the best choice of base for coupling with a sulfonamide?
The base is critical for deprotonating the sulfonamide to form the active nucleophile. However, strong bases can also promote side reactions or decomposition of sensitive substrates.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are the most common bases and often lead to the highest reaction rates.[1] However, they may be incompatible with other base-sensitive functional groups on your amine coupling partner.[4]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve full conversion.[4] For sulfonamide couplings, Cs₂CO₃ is often an excellent choice due to its good solubility in common organic solvents and its ability to facilitate the reaction without being overly harsh.[6]
Q4: My yield is still low after optimizing the catalyst and base. What other parameters can I investigate?
-
Solvent Selection: The primary role of the solvent is to solubilize all reaction components. Poor solubility is a frequent and often underestimated cause of reaction failure.
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane and THF , or aromatic hydrocarbons like toluene , are most common.[7]
-
Solubility Check: Before starting the reaction, perform a solubility test with your starting materials and base in the chosen solvent at the intended reaction temperature.
-
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C. If you are using a weaker base, you may need to increase the temperature. Conversely, if you observe decomposition or side products, lowering the temperature may be beneficial.
-
Concentration: If solubility is an issue, decreasing the reaction concentration may help. However, excessively low concentrations can slow down the reaction rate. A typical starting concentration is 0.1 M to 0.5 M with respect to the limiting reagent.
Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The most common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.
-
Cause: This side reaction can be promoted by high temperatures or issues with the catalyst activation. It can compete with the desired reductive elimination step.[2]
-
Minimization Strategies:
-
Lower the Reaction Temperature: This is often the most effective first step.
-
Use a Precatalyst: Ensures a more controlled and efficient generation of the active catalyst, which can suppress side reactions.
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with a different class of bulky phosphine ligand may solve the issue.
-
Data Presentation: Reaction Parameter Optimization
The following tables summarize key parameters for optimizing the Buchwald-Hartwig amination of this compound.
Table 1: Recommended Ligand Selection
| Ligand | Class | Typical Application/Notes |
| BrettPhos | Biarylphosphine | Excellent for coupling with primary amines; often provides high selectivity.[4] |
| XantPhos | Bidentate Phosphine | A versatile and widely used ligand with a broad substrate scope.[1] |
| t-BuXPhos | Biarylphosphine | Highly active for challenging couplings, including electron-deficient substrates. |
| RuPhos | Biarylphosphine | Effective for couplings involving secondary amines and N-heterocycles. |
Table 2: Base and Solvent Recommendations
| Base | pKaH | Recommended Solvent(s) | Typical Temp. (°C) | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | 80 - 100 | High reaction rates, but less functional group tolerance.[1] |
| LHMDS | ~26 | Toluene, THF | 25 - 80 | Allows for lower reaction temperatures and tolerates protic groups.[4] |
| Cs₂CO₃ | ~10 | Dioxane, Toluene, DMF | 90 - 110 | Good choice for base-sensitive substrates; solubility is a key advantage.[6] |
| K₃PO₄ | ~12 | Dioxane, Toluene | 100 - 110 | Milder alternative to alkoxides, often used for sensitive substrates. |
Experimental Protocols
General Protocol for the Amination of this compound
This protocol provides a starting point for the reaction. Optimization of catalyst, ligand, base, and solvent may be required.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.2 M solution)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the this compound, the palladium precatalyst, the ligand, and the base under an inert atmosphere.
-
Degassing: Seal the flask and evacuate under high vacuum, then backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in step 1.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Competing pathways: desired amination vs. side reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
1H NMR Analysis of 4-Bromo-2,5-difluorobenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2,5-difluorobenzenesulfonamide and structurally related benzenesulfonamide analogs. Due to the limited availability of a complete public 1H NMR spectrum for this compound, this guide leverages data from closely related compounds to predict and understand its spectral characteristics. The provided experimental data for analogous compounds, along with a detailed experimental protocol, will aid researchers in the identification, characterization, and quality control of these important chemical entities.
Comparative 1H NMR Data
The following table summarizes the reported 1H NMR data for this compound and selected commercially available, structurally similar benzenesulfonamides. This comparative data is crucial for understanding the influence of substituent effects on the chemical shifts and splitting patterns of the aromatic protons.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Predicted | Predicted | Predicted | Predicted |
| 4-Chlorobenzenesulfonamide | 7.85 | Doublet | 8.8 | 2H |
| 7.59 | Doublet | 8.8 | 2H | |
| 7.49 | Singlet | - | 2H (NH2) | |
| 4-Bromobenzenesulfonamide | 7.78 | Doublet | 8.8 | 2H |
| 7.72 | Doublet | 8.8 | 2H | |
| 7.45 | Singlet | - | 2H (NH2) | |
| 2,4-Dichlorobenzenesulfonamide | 8.03 | Doublet | 2.1 | 1H |
| 7.76 | Doublet of Doublets | 8.6, 2.1 | 1H | |
| 7.59 | Doublet | 8.6 | 1H | |
| 7.71 | Singlet | - | 2H (NH2) |
Note: The data for the alternative compounds were obtained from publicly available spectral databases. The predicted values for this compound are based on established substituent effects in aromatic systems. The presence of two fluorine atoms is expected to introduce complex splitting patterns (coupling with protons).
Experimental Protocol for 1H NMR Analysis
A standard protocol for acquiring high-quality 1H NMR spectra of benzenesulfonamide derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid benzenesulfonamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry vial. The choice of solvent may depend on the solubility of the specific compound.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the 1H frequency.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8 to 64 for a sufficient signal-to-noise ratio).
-
Relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons.
-
Acquisition time (AQ) of 2-4 seconds for good digital resolution.
-
Spectral width appropriate for observing all expected proton signals (typically 0-12 ppm for aromatic compounds).
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm, CDCl3 at δ 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) to elucidate the connectivity of the protons.
Visualizations
The following diagrams illustrate the chemical structure and proton environments of this compound and a general workflow for 1H NMR analysis.
Caption: Chemical structure of this compound with proton environments labeled.
Caption: General experimental workflow for 1H NMR analysis.
Comparative Analysis of the 13C NMR Spectrum of 4-Bromo-2,5-difluorobenzenesulfonamide
For Immediate Release
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,5-difluorobenzenesulfonamide. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of substituent chemical shift (SCS) effects. For comparative validation, experimental data for structurally related compounds, namely Benzenesulfonamide and 1,4-Dibromo-2,5-difluorobenzene, are included.
This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to aid in the structural elucidation and characterization of similar polysubstituted benzene derivatives.
Predicted and Experimental 13C NMR Data Comparison
The chemical shifts for this compound are predicted by applying the principle of additivity of substituent chemical effects on the base chemical shift of benzene (128.5 ppm). The predicted values are juxtaposed with the experimental data of the key structural analogues.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Benzenesulfonamide | Experimental Chemical Shift (ppm) for 1,4-Dibromo-2,5-difluorobenzene |
| C1 | ~144 | 142.7 | 158.7 (C-F) |
| C2 | ~158 | 126.9 | 158.7 (C-F) |
| C3 | ~118 | 129.2 | 120.3 (C-H) |
| C4 | ~115 | 133.4 | 108.6 (C-Br) |
| C5 | ~155 | 129.2 | 108.6 (C-Br) |
| C6 | ~116 | 126.9 | 120.3 (C-H) |
Note: The predicted values for this compound are estimations and may differ from experimental values. The numbering of the carbon atoms starts from the carbon attached to the sulfonamide group and proceeds clockwise.
Visualizing Substituent Effects and Experimental Workflow
The following diagrams illustrate the underlying principles of the spectral prediction and the standard procedure for acquiring 13C NMR data.
Experimental Protocols
The acquisition of a 13C NMR spectrum for a compound such as this compound follows a standardized procedure. The following is a general protocol that serves as a reference for researchers.
1. Sample Preparation:
-
Approximately 10-20 mg of the solid sample is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be inert.
-
The solution is transferred to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The NMR tube is placed in the spectrometer's probe.
-
The instrument is tuned to the 13C frequency.
-
The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability during the experiment.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is performed. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.
-
Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of 13C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed.
-
A Fourier transform is applied to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.0 ppm, or to the residual solvent signal.
This guide serves as a foundational resource for the analysis of this compound and related compounds. The predictive and comparative data herein should facilitate further experimental work and structural verification.
A Comparative Guide to 19F NMR Spectroscopy of Fluorinated Benzenesulfonamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the characterization of fluorinated benzenesulfonamides, a critical class of compounds in drug discovery, notably as carbonic anhydrase inhibitors. We will delve into the quantitative data, experimental protocols, and a comparison with alternative analytical techniques, supported by experimental data from scientific literature.
The Power of ¹⁹F NMR in Analyzing Fluorinated Benzenesulfonamides
Fluorine-19 NMR has emerged as a powerful and sensitive tool in the development of fluorinated pharmaceuticals.[1][2][3] Its utility stems from several key advantages of the ¹⁹F nucleus: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[3] A significant benefit for studying biological systems is the lack of a natural fluorine background, which ensures that any observed signal originates from the fluorinated drug candidate.[1]
The ¹⁹F chemical shift is highly sensitive to the local electronic environment, with a dispersion range that can exceed 800 ppm, significantly wider than the approximately 14 ppm range for ¹H NMR.[3] This large chemical shift window minimizes signal overlap, even in complex mixtures, making it an ideal technique for screening libraries of fluorinated compounds.[3]
Comparative Analysis of ¹⁹F NMR Data
The ¹⁹F NMR chemical shifts (δ) and coupling constants (J) of fluorinated benzenesulfonamides are exquisitely sensitive to the substitution pattern on the benzene ring. This sensitivity allows for the precise characterization of these molecules and the study of their interactions with biological targets.
Below is a compiled and illustrative dataset of ¹⁹F NMR parameters for a series of fluorinated benzenesulfonamides. This data is based on published literature and established principles of ¹⁹F NMR spectroscopy.
Table 1: Illustrative ¹⁹F NMR Data for Fluorinated Benzenesulfonamides
| Compound | Position of Fluorine | ¹⁹F Chemical Shift (δ) ppm (vs. CFCl₃) | Key Coupling Constants (J) in Hz |
| 2-Fluorobenzenesulfonamide | ortho | -110 to -120 | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 6-8 Hz |
| 3-Fluorobenzenesulfonamide | meta | -112 to -115 | ³JHF ≈ 7-9 Hz, ⁴JHF ≈ 1-3 Hz |
| 4-Fluorobenzenesulfonamide | para | -105 to -110 | ³JHF ≈ 8-10 Hz, ⁵JHF ≈ 1-2 Hz |
| 2,4-Difluorobenzenesulfonamide | ortho, para | F2: -108 to -112, F4: -100 to -105 | ³JFF ≈ 15-20 Hz |
| 2,4,6-Trifluorobenzenesulfonamide | ortho, para, ortho | F2,6: -105 to -110, F4: -95 to -100 | ³JFF (ortho-meta) ≈ 20-25 Hz |
| 4-(Trifluoromethyl)benzenesulfonamide | para | -60 to -65 | Singlet (no significant coupling to ring protons) |
Note: The chemical shifts are referenced to CFCl₃ (0 ppm) and can vary depending on the solvent and concentration. Coupling constants are approximate and depend on the specific molecular geometry.
¹⁹F NMR in Action: Studying Protein-Ligand Interactions
A primary application of ¹⁹F NMR in the context of fluorinated benzenesulfonamides is the investigation of their binding to target proteins, such as carbonic anhydrase. Upon binding, changes in the chemical environment of the fluorine atom lead to significant alterations in the ¹⁹F NMR spectrum, providing valuable information about the binding event.[4]
Key observables in protein-ligand binding studies include:
-
Chemical Shift Perturbations: A change in the ¹⁹F chemical shift upon addition of the protein indicates that the fluorine atom is in a different electronic environment in the bound state.
-
Line Broadening: An increase in the linewidth of the ¹⁹F signal is often observed upon binding, which is related to the slower tumbling of the larger protein-ligand complex.
-
Saturation Transfer Difference (STD) NMR: This technique can identify which parts of the ligand are in close proximity to the protein.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.
Sample Preparation
-
Compound Dissolution: Dissolve the fluorinated benzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent if necessary) to a final concentration typically ranging from 1 to 10 mM for standard 1D spectra.
-
Internal Standard: Add a small amount of an internal reference standard. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The choice of standard should be inert and have a chemical shift that does not overlap with the signals of interest.
-
Protein-Ligand Studies: For binding studies, prepare a solution of the target protein in an appropriate buffer (e.g., phosphate or TRIS buffer in D₂O). The fluorinated ligand is then titrated into the protein solution, and a ¹⁹F NMR spectrum is acquired at each titration point.
NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.
-
Pulse Sequence: A simple one-pulse experiment is typically sufficient for acquiring a standard 1D ¹⁹F NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time).[5]
-
Decoupling: Proton (¹H) decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each unique fluorine environment.[5]
-
Spectral Width: Set a wide spectral width initially to ensure all fluorine signals are captured, as ¹⁹F chemical shifts can span a large range.[6]
-
Referencing: Reference the spectrum to the internal standard.
Workflow for ¹⁹F NMR-Based Fragment Screening
¹⁹F NMR is a powerful tool for fragment-based drug discovery (FBDD). The following diagram illustrates a typical workflow.
Comparison with Alternative Techniques
While ¹⁹F NMR is a powerful technique, it is essential to understand its performance in the context of other biophysical methods used in drug discovery.
Table 2: Comparison of ¹⁹F NMR with Other Fragment Screening Techniques
| Technique | Throughput | Sensitivity | Information Content | Target Consumption | False Positives/Negatives |
| ¹⁹F NMR | Medium to High | High (μM to mM) | Binding, affinity, structural information | Low to Medium | Low |
| Surface Plasmon Resonance (SPR) | Medium | High (nM to mM) | Kinetics (kon, koff), affinity | Low (immobilized) | Can be prone to artifacts |
| Isothermal Titration Calorimetry (ITC) | Low | Medium (nM to μM) | Thermodynamics (ΔH, ΔS), stoichiometry | High | Low |
| Thermal Shift Assay (TSA) | High | Medium to Low | Binding (inferred from Tₘ shift) | Medium | Prone to false positives/negatives |
| X-ray Crystallography | Low | High | High-resolution structural information | High (requires crystals) | Not suitable for all targets |
¹⁹F NMR offers a compelling balance of throughput, sensitivity, and rich information content, making it particularly well-suited for the initial stages of fragment screening and hit-to-lead optimization.[1][7]
Logical Relationship in ¹⁹F NMR Data Interpretation
The interpretation of ¹⁹F NMR data for fluorinated benzenesulfonamides follows a logical progression from initial characterization to detailed interaction studies.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for researchers working with fluorinated benzenesulfonamides. Its high sensitivity, wide chemical shift dispersion, and the wealth of information it provides on molecular structure and interactions make it a superior choice for many applications in drug discovery. This guide provides a foundational understanding of its application and a basis for comparison with other techniques, empowering researchers to make informed decisions in their analytical workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 4. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Bromo-2,5-difluorobenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. By understanding its fragmentation behavior, researchers can achieve unambiguous identification and structural elucidation, crucial steps in the development of novel therapeutics. This document compares its predicted fragmentation to that of other aromatic sulfonamides, supported by established fragmentation principles.
Predicted Fragmentation Profile of this compound
The fragmentation of this compound under mass spectrometry, particularly with electrospray ionization (ESI), is anticipated to follow characteristic pathways observed for aromatic sulfonamides. The presence of electron-withdrawing fluorine and bromine atoms is expected to significantly influence the fragmentation cascade.
A primary and highly characteristic fragmentation event for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[1][2] This process is often promoted by electron-withdrawing groups on the aromatic ring, such as the fluorine and bromine atoms present in the target molecule.[1]
Subsequent fragmentation events are likely to involve cleavages of the sulfonamide S-N bond and the aromatic C-S bond. The bromine atom will impart a distinctive isotopic signature to any fragment containing it, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks), which is a key identifier.
Below is a table summarizing the predicted major fragments for this compound.
| Predicted Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragmentation Pathway | Key Structural Feature |
| [M+H]⁺ | 289.9 | 291.9 | Protonated molecular ion | Intact Molecule |
| [M+H - SO₂]⁺ | 225.9 | 227.9 | Neutral loss of SO₂ | 4-Bromo-2,5-difluoroaniline moiety |
| [C₆H₂BrF₂]⁺ | 208.9 | 210.9 | Cleavage of the C-S bond | 4-Bromo-2,5-difluorophenyl cation |
| [SO₂NH₂]⁺ | 80.0 | - | Cleavage of the C-S bond | Sulfonamide head group |
Comparative Fragmentation Analysis
The fragmentation pattern of this compound can be compared to other aromatic sulfonamides to highlight the influence of its specific substituents.
| Compound | Common Fragmentation Pathways | Influence of Substituents |
| Benzenesulfonamide | Loss of SO₂, cleavage of S-N and C-S bonds.[3][4] | Unsubstituted ring provides a baseline fragmentation pattern. |
| p-Toluenesulfonamide | Similar to benzenesulfonamide, with additional fragmentation of the methyl group. | The electron-donating methyl group can influence the stability of fragment ions. |
| N-Phenyl benzenesulfonamide | In addition to SO₂ loss, undergoes rearrangement and loss of a phenyl radical.[3][5] | The N-phenyl group introduces additional fragmentation channels. |
| This compound | Predicted to show a prominent loss of SO₂, facilitated by the electron-withdrawing substituents. The bromine isotope pattern is a key feature. | The strongly electron-withdrawing fluorine and bromine atoms are expected to favor the extrusion of SO₂.[1] |
Experimental Protocols
A general methodology for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS) is provided below.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
3. Data Acquisition and Analysis:
-
Acquire data in both full scan mode to observe the protonated molecule [M+H]⁺ and in tandem MS (MS/MS or MS²) mode to generate fragment ions.
-
Analyze the data for the characteristic neutral loss of 64 Da (SO₂) and the isotopic pattern of bromine-containing ions.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
References
Comparative Crystallographic Analysis of Benzenesulfonamides: A Guide for Drug Development Professionals
An Objective Comparison of 4-Bromo-2,5-difluorobenzenesulfonamide and the Archetypal Sulfanilamide
In the realm of medicinal chemistry and drug development, a profound understanding of the three-dimensional structure of small molecules is paramount for predicting their biological activity, optimizing their properties, and ensuring intellectual property. This guide provides a comparative analysis of the crystallographic features of this compound and the foundational sulfonamide, sulfanilamide. While experimental crystallographic data for this compound is not publicly available, this guide serves as a valuable resource by juxtaposing its predicted properties against the well-documented crystal structure of sulfanilamide. This comparison offers researchers a framework for anticipating the structural characteristics of novel sulfonamide derivatives.
Crystallographic Data Comparison
The following table summarizes the known crystallographic data for sulfanilamide and provides a placeholder for the yet-to-be-determined data for this compound. This juxtaposition allows for an informed estimation of the structural parameters of the target compound based on the established data of a related molecule.
| Parameter | This compound | Sulfanilamide (α-form) |
| Crystal System | Data not available | Orthorhombic |
| Space Group | Data not available | Pbca |
| Unit Cell Parameters | ||
| a (Å) | Data not available | 15.93 |
| b (Å) | Data not available | 18.43 |
| c (Å) | Data not available | 5.48 |
| α (°) | Data not available | 90 |
| β (°) | Data not available | 90 |
| γ (°) | Data not available | 90 |
| Key Bond Lengths (Å) | ||
| S=O | Data not available | ~1.43 |
| S-N | Data not available | ~1.63 |
| S-C | Data not available | ~1.76 |
| Key Bond Angles (°) | ||
| O-S-O | Data not available | ~118 |
| N-S-C | Data not available | ~107 |
| O-S-N | Data not available | ~107 |
| O-S-C | Data not available | ~108 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of crystallographic data. The following protocol outlines the standard procedure for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a benzenesulfonamide derivative.
Synthesis of Benzenesulfonamides
Benzenesulfonamides are typically synthesized by the reaction of a substituted aniline or other amine with a benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is generally carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then isolated by extraction and purified by recrystallization.
Crystallization for X-ray Analysis
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. A common method for growing crystals of sulfonamides is slow evaporation from a suitable solvent.
-
Solvent Selection : A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.
-
Sample Preparation : A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.
-
Crystal Growth : The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam.[2] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages in the crystal structure analysis of a benzenesulfonamide.
Figure 1. Experimental workflow for the synthesis and crystal structure analysis of a benzenesulfonamide.
Figure 2. Logical flow of data analysis in single-crystal X-ray crystallography.
References
Reactivity Showdown: Bromo- vs. Chloro-Difluorobenzenesulfonamides in Cross-Coupling Reactions
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the synthesis of novel therapeutics, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. Aryl sulfonamides, particularly those bearing fluorine atoms, are privileged structures in many kinase inhibitors and other targeted therapies. The choice of a halogen "handle"—typically bromine or chlorine—on these scaffolds is a critical decision that dictates the efficiency and feasibility of subsequent cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity of bromo-difluorobenzenesulfonamides versus their chloro-analogs in Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful C-C and C-N bond-forming tools in the drug discovery arsenal.
Executive Summary: The Reactivity Verdict
The fundamental principles of organometallic chemistry establish a clear reactivity hierarchy for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > OTf >> Cl. This trend is governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step—often the rate-limiting phase of the catalytic cycle.
Consequently, bromo-difluorobenzenesulfonamides are significantly more reactive than their chloro-counterparts. This enhanced reactivity translates to several practical advantages for the medicinal chemist:
-
Milder Reaction Conditions: Couplings with bromo-derivatives frequently proceed at lower temperatures.
-
Lower Catalyst Loadings: Efficient conversion can often be achieved with less palladium catalyst.
-
Shorter Reaction Times: Reactions typically reach completion faster.
-
Broader Catalyst/Ligand Scope: A wider array of standard palladium catalysts and ligands can be used effectively.
Conversely, the more robust C-Cl bond in chloro-difluorobenzenesulfonamides necessitates the use of highly active, specialized catalyst systems, often featuring bulky, electron-rich phosphine ligands, to achieve comparable yields. While chloro-aromatics are often more cost-effective and readily available as starting materials, the investment in more sophisticated catalysts and potentially more demanding reaction conditions must be considered.
Data Presentation: A Quantitative Comparison
While no single study provides a direct head-to-head comparison of the target sulfonamides under identical conditions, the following tables extrapolate representative data from studies on electronically similar, electron-deficient aryl halides to illustrate the expected performance differences in key cross-coupling reactions.
Table 1: Representative Suzuki-Miyaura Coupling Performance
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Representative Yield (%) |
| Bromo -difluorobenzenesulfonamide | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 °C / 4 h | >90% |
| Chloro -difluorobenzenesulfonamide | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 °C / 24 h | <20% |
| Chloro -difluorobenzenesulfonamide | Phenylboronic Acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 °C / 12 h | ~85-95% |
Table 2: Representative Buchwald-Hartwig Amination Performance
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Representative Yield (%) |
| Bromo -difluorobenzenesulfonamide | Morpholine | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 °C / 8 h | >95% |
| Chloro -difluorobenzenesulfonamide | Morpholine | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 100 °C / 24 h | Low to moderate |
| Chloro -difluorobenzenesulfonamide | Morpholine | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 110 °C / 18 h | ~90% |
Visualizing the Chemical Logic
The following diagrams illustrate the fundamental workflows and applications relevant to the use of these sulfonamide building blocks.
Caption: A workflow comparing the Suzuki-Miyaura coupling of bromo- vs. chloro-derivatives.
Caption: A diagram of the RAS-RAF-MEK-ERK pathway showing inhibition by a sulfonamide-based drug.
Experimental Protocols
The following sections provide generalized, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimal conditions are substrate-dependent and may require specific optimization.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is suitable for a more reactive substrate like bromo-difluorobenzenesulfonamide .
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-difluorobenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1 v/v), to the flask via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl sulfonamide.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol employs a more active catalyst system required for a less reactive substrate like chloro-difluorobenzenesulfonamide .
-
Catalyst Pre-formation/Addition: To a dry Schlenk flask under an inert atmosphere, add the chloro-difluorobenzenesulfonamide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv). In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the main reaction flask, followed by the catalyst/ligand mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. These reactions often require longer times, from 12 to 24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is suitable for the C-N coupling of bromo-difluorobenzenesulfonamide .
-
Reagent Preparation: In a glovebox or under a robust inert atmosphere, add the bromo-difluorobenzenesulfonamide (1.0 equiv), the amine coupling partner (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 1.5-3 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol uses a highly active catalyst system necessary for the C-N coupling of chloro-difluorobenzenesulfonamide .
-
Reagent Preparation: Follow the same procedure as in Protocol 3, but substitute the catalyst system with a more active one, for example, a palladium acetate/RuPhos combination (Pd(OAc)₂, 2 mol%; RuPhos, 4 mol%). A weaker base like potassium phosphate (K₃PO₄) may be used with certain advanced catalyst systems.
-
Solvent and Reaction: Use a solvent such as tert-butanol or dioxane. Heat the reaction to a higher temperature, typically 100-110 °C, for an extended period (18-24 hours).
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 3.
Comparative Biological Activity of 4-Bromo-2,5-difluorobenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of 4-Bromo-2,5-difluorobenzenesulfonamide. While specific experimental data on the biological activity of this compound itself is limited in publicly available literature, this document focuses on the performance of its structurally related analogs, for which experimental data have been published. The information presented herein is intended to support research and drug development efforts by providing a comparative overview of the therapeutic potential of this class of compounds.
Introduction to Benzenesulfonamides
Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group attached to a benzene ring. This scaffold is a well-established pharmacophore and is present in a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The introduction of halogen substituents, such as bromine and fluorine, onto the benzene ring can significantly modulate the physicochemical properties and biological activity of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Biological Activities
The following sections present a comparative summary of the anticancer, antimicrobial, and enzyme inhibitory activities of various analogs of this compound.
Anticancer Activity
Several benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as carbonic anhydrases and cyclin-dependent kinases.
Table 1: Anticancer Activity of Selected Benzenesulfonamide Analogs
| Compound/Analog Class | Cancer Cell Line | Assay Type | Activity (IC50/GI50) | Reference Compound | Reference IC50/GI50 |
| 4-substituted benzenesulfonamide analog | Glioblastoma | Not Specified | 58.6 µM | - | - |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | HeLa, HL-60, AGS | MTT Assay | 0.89-9.63 µg/mL | - | - |
| 1,4-naphthoquinone-2,3-bis-sulfides | UACC62 (Melanoma) | Not Specified | 6.5-10 µM | Etoposide | 0.56-36.62 µM |
| 1,4-naphthoquinone-2,3-bis-sulfides | PC3 (Prostate) | Not Specified | 5.51-8.53 µM | Etoposide | 0.56-36.62 µM |
Antimicrobial Activity
The sulfonamide moiety is famously associated with the first generation of antibacterial drugs. Analogs of this compound continue to be explored for their antimicrobial properties against a range of pathogens.
Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Analogs
| Compound/Analog Class | Bacterial Strain | Activity (MIC) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Activity reported |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 µg/mL |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 µg/mL |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 µg/mL |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation and are implicated in various diseases, including cancer and glaucoma. Benzenesulfonamides are a well-known class of CA inhibitors.
Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Analogs
| Compound/Analog Class | CA Isoform | Inhibition Constant (Kᵢ) |
| Novel benzenesulfonamides (click chemistry) | hCA I | 41.5 - 1500 nM |
| Novel benzenesulfonamides (click chemistry) | hCA II | 30.1 - 755 nM |
| Novel benzenesulfonamides (click chemistry) | hCA IX | 1.5 - 38.9 nM |
| Novel benzenesulfonamides (click chemistry) | hCA XII | 0.8 - 12.4 nM |
Signaling Pathways
Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CA IX is a promising strategy for cancer therapy.
Caption: Carbonic Anhydrase IX (CA IX) signaling in the tumor microenvironment.
Cyclin-Dependent Kinase 9 (CDK9) in Transcription Regulation
CDK9 is a key regulator of transcription elongation. It forms a complex with cyclin T1 to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcription of genes, including those involved in cell survival and proliferation. Inhibition of CDK9 is a therapeutic strategy in cancer.
Caption: Simplified CDK9 signaling pathway in transcriptional regulation.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., benzenesulfonamide analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
Protocol (Esterase Activity Method):
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the carbonic anhydrase enzyme, and a solution of the substrate (e.g., p-nitrophenyl acetate, p-NPA).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include controls for maximum enzyme activity (no inhibitor) and blank (no enzyme).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time using a microplate reader. The rate of this increase corresponds to the rate of p-nitrophenol formation, which is a product of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
The analogs of this compound exhibit a range of promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The data presented in this guide highlight the potential of the benzenesulfonamide scaffold as a versatile platform for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies and optimization of these analogs could lead to the identification of potent and selective drug candidates. The provided experimental protocols serve as a foundation for researchers to further investigate the biological properties of this class of compounds.
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-2,5-difluorobenzenesulfonamide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Bromo-2,5-difluorobenzenesulfonamide is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of various analytical methods for the purity assessment of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
The primary methods for quantifying the purity of sulfonamides and identifying impurities are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2][3] Spectroscopic methods also play a crucial role in the identification and quantification of the compound and its potential impurities.[4][5][6][7]
Chromatographic Methods: A Comparative Overview
Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the analysis of non-volatile and thermally labile compounds like sulfonamides.[8] It offers excellent resolution, sensitivity, and reproducibility. A typical approach involves reversed-phase chromatography with UV detection.
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. For many sulfonamides, derivatization is often required to increase their volatility and thermal stability, which can add complexity to the sample preparation process.[1][2][9]
Capillary Electrophoresis (CE) provides an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. It offers high efficiency, short analysis times, and requires minimal sample and solvent volumes.[3][10][11][12][13]
Below is a summary of typical performance characteristics for these methods in the context of this compound purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of charged species in an electric field. |
| Typical Purity (%) | >99.5% | >99.0% | >99.5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL (derivatized) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL (derivatized) | 0.3 - 1.5 µg/mL |
| Precision (RSD) | < 1% | < 2% | < 3% |
| Analysis Time | 15 - 40 min | 10 - 30 min | 5 - 20 min |
| Sample Preparation | Simple dissolution | Derivatization often required | Simple dissolution |
| Instrumentation Cost | Moderate to High | Moderate to High | Moderate |
| Throughput | High (with autosampler) | Moderate to High | High |
Detailed Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.[14]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Protocol
This protocol describes a GC method for the analysis of this compound, including a derivatization step.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split mode).
-
Derivatization: Methylation of the sulfonamide group can be performed using diazomethane or (trimethylsilyl)diazomethane to increase volatility.[2][9]
Capillary Electrophoresis (CE) Protocol
This protocol provides a method for the purity analysis of this compound using Capillary Zone Electrophoresis (CZE).
-
Instrumentation: Capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: Direct UV detection at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Method Selection and Workflow
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. impurity identification), available instrumentation, and the properties of the impurities.
Caption: Workflow for purity assessment and method selection.
The diagram above illustrates a typical workflow for the purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is often the primary method of choice due to its robustness and high resolving power for non-volatile compounds. Gas Chromatography (GC) can be employed for the specific analysis of volatile impurities, while Capillary Electrophoresis (CE) serves as an excellent orthogonal technique for method validation and confirmation of purity results.
Spectroscopic Methods for Structural Confirmation and Quantification
Spectroscopic techniques are invaluable for the structural elucidation of the main compound and any isolated impurities. They can also be used for quantitative analysis, although generally with lower precision for impurity profiling compared to chromatographic methods.[4][6]
| Method | Application | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structure elucidation, quantitative analysis (qNMR). | Detailed molecular structure, identification of functional groups, quantification without a reference standard. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of key functional groups (e.g., S=O, N-H, C-F, C-Br). |
| Mass Spectrometry (MS) | Molecular weight determination, structural information. | Precise molecular weight, fragmentation patterns for structural confirmation. |
| UV-Visible (UV-Vis) Spectroscopy | Quantification, purity checks against a standard. | Absorbance spectrum, concentration measurement.[4][5] |
The logical relationship for employing these techniques in a comprehensive analysis is outlined in the following diagram.
Caption: Decision pathway for compound purity verification.
References
- 1. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. ijrar.org [ijrar.org]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
Spectroscopic Data Comparison: 4-Bromo-2,5-difluorobenzenesulfonamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of 4-Bromo-2,5-difluorobenzenesulfonamide and Related Compounds.
This guide provides a comparative analysis of the spectroscopic data for this compound, its key precursor 4-Bromo-2,5-difluorobenzenesulfonyl chloride, and a structurally related sulfonamide, 4-aminobenzenesulfonamide (sulfanilamide). Due to the limited availability of experimental data for the target compound, this guide incorporates predicted data alongside experimental data for its precursor and a well-characterized alternative to offer a valuable resource for identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the compounds of interest.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound (Predicted) | DMSO-d6 | ~8.1 (br s, 2H, -SO2NH2), ~7.9 (dd, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H) |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | CDCl3 | 7.89 (dd, J = 8.0, 2.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H) |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | DMSO-d6 | 7.45 (d, J = 8.7 Hz, 2H), 7.15 (s, 2H, -SO2NH2), 6.58 (d, J = 8.7 Hz, 2H), 5.85 (s, 2H, -NH2) |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | DMSO-d6 | ~158 (d), ~155 (d), ~135, ~125 (d), ~120 (d), ~118 |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | CDCl3 | 162.2, 159.7, 134.7, 134.5, 132.9, 131.9, 131.7, 131.6, 124.3, 124.2, 115.6, 115.4 |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | DMSO-d6 | 152.9, 128.9, 127.8, 112.9 |
Table 3: FT-IR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm-1) |
| This compound (Predicted) | KBr Pellet | ~3400-3300 (N-H stretch), ~1350 & ~1160 (S=O stretch), ~1250 (C-F stretch), ~1050 (S-N stretch), ~800-600 (C-Br stretch) |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Solid | 1386 (S=O asym stretch), 1185 (S=O sym stretch), 875 (S-Cl stretch) |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | KBr Pellet | 3475, 3380 (N-H stretch, asym & sym), 3250 (N-H stretch), 1630 (N-H bend), 1310, 1150 (S=O stretch, asym & sym), 900 (S-N stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | ESI | 271/273 | 254/256 ([M-NH]+), 191/193 ([M-SO2NH2]+), 112 |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | EI | 290/292/294 | 255/257 ([M-Cl]+), 191/193 ([M-SO2Cl]+) |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | ESI | 173 | 156 ([M-NH3+H]+), 108, 92 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural elucidation.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (1H or 13C).
-
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the 1H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Place an empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet in the sample holder and insert it into the spectrometer.
-
Acquire the FT-IR spectrum over the desired range (typically 4000-400 cm-1).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - Mass Spectrometry - for volatile precursors):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Protocol (Electrospray Ionization - Mass Spectrometry - for less volatile sulfonamides):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) at a low concentration (e.g., 1-10 µg/mL).
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the capillary tip, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions (typically [M+H]+ in positive ion mode).
-
Mass Analysis and Detection: The ions are then transferred into the mass analyzer and detected as described for EI-MS.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel sulfonamide compound.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of a synthesized sulfonamide.
A Comparative Guide to Catalysts for 4-Bromo-2,5-difluorobenzenesulfonamide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the synthesis of substituted 2,5-difluorobenzenesulfonamide derivatives, crucial intermediates in medicinal chemistry.
The targeted modification of 4-Bromo-2,5-difluorobenzenesulfonamide is a critical step in the synthesis of a variety of pharmacologically active molecules. The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the 4-position of this scaffold is predominantly achieved through palladium- or nickel-catalyzed cross-coupling reactions. This guide provides a comparative overview of common catalytic systems, supported by experimental data, to aid in the selection of the most effective catalyst for specific synthetic needs.
Performance Overview of Catalytic Systems
The choice of catalyst, ligand, and base is paramount for achieving high yields and reaction efficiency in the coupling of this compound. Below is a summary of commonly employed catalytic systems for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | |||||||
| With Anilines | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 18 | Good to Excellent |
| With Secondary Amines | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 18 | Good to Excellent |
| With Heterocyclic Amines | [t-Bu₃PH]BF₄ / Pd₂(dba)₃ | t-Bu₃P | Cs₂CO₃ | Toluene | 100 | 24 | High |
| With Alkylamines | NiBr₂·glyme | 4,4′-di-tert-butyl-2,2′-bipyridine | LiBr (electrolyte) | DMA | Room Temp | 4.5 | High |
| Suzuki-Miyaura Coupling | |||||||
| With Phenylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/Water | 90 | 12 | High |
| With Arylboronic Acids | PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 80 | 16 | High |
| With Heteroarylboronic Acids | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | 90 | 12 | Moderate to Good |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. The following are representative protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination Protocol (General)
A flask is charged with this compound (1.0 mmol), the corresponding amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% RuPhos). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 110 °C with stirring for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling Protocol (General)
In a reaction vessel, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) are combined. A mixture of toluene (4 mL) and water (1 mL) is added, and the system is purged with an inert gas. The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by silica gel chromatography.
Key Reaction Pathways and Workflows
To visualize the fundamental processes involved in these coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Catalytic cycle for the Buchwald-Hartwig amination.
Catalytic cycle for the Suzuki-Miyaura coupling.
General experimental workflow for coupling reactions.
Concluding Remarks
The selection of an optimal catalytic system for the coupling of this compound is dependent on the specific coupling partner and desired reaction conditions. For C-N bond formation, palladium catalysts with bulky phosphine ligands such as RuPhos offer broad applicability for a range of amines. For C-C bond formation via Suzuki-Miyaura coupling, traditional palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain highly effective. The provided protocols and diagrams serve as a foundational guide for researchers to develop robust and efficient syntheses of valuable 2,5-difluorobenzenesulfonamide derivatives. Further optimization of reaction parameters may be necessary to achieve the best results for specific substrate combinations.
Safety Operating Guide
Safe Disposal of 4-Bromo-2,5-difluorobenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2,5-difluorobenzenesulfonamide, a halogenated aromatic sulfonamide. Due to its chemical structure, this compound should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors. Appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Wear chemical safety goggles and a face shield. |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[1]
1. Waste Identification and Segregation:
-
This compound is classified as a halogenated organic compound.[1]
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate, must be segregated and collected in a dedicated hazardous waste container.[2]
-
Crucially, do not mix this waste with non-halogenated, acidic, basic, or oxidizing waste streams. [1]
2. Container Management:
-
Use a designated, chemically compatible, and sealable waste container, such as a high-density polyethylene (HDPE) drum.[2][3]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[2]
-
Keep the waste container securely closed except when adding waste.[3]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Decontamination of Labware and Containers:
-
Reusable labware that has been in contact with the compound must be decontaminated.
-
Triple rinse the empty containers or labware with a suitable organic solvent (e.g., acetone or ethanol).[2]
-
Collect the rinsate as hazardous waste and add it to your designated "Halogenated Organic Waste" container.[2]
-
Once decontaminated, the labware can be washed with soap and water. The empty container can typically be disposed of as non-hazardous waste, but always consult your institution's specific guidelines.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The primary method for the disposal of halogenated organic waste is controlled incineration.
Disposal Workflow
Caption: Disposal workflow for this compound.
In the event of a spill, evacuate the area and prevent the spread of the material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material. Collect all cleanup materials in a sealed container and dispose of as hazardous waste. Always refer to your institution's specific safety and disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
